ETX1317 sodium
Description
Properties
Molecular Formula |
C10H11FN3NaO5 |
|---|---|
Molecular Weight |
295.2 |
IUPAC Name |
sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate |
InChI |
InChI=1S/C13H17FN2O6/c1-6(2)21-12(19)10(14)22-16-9-5-15(13(16)20)8(11(17)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H,17,18)/t8-,9+,10+/m1/s1 |
InChI Key |
KAHSYHYNYBDKGV-UTLUCORTSA-N |
SMILES |
O=C(O[Na])[C@H](ON1[C@]2([H])C(C)=C[C@H](C(N)=O)[N@@](C2)C1=O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ETX1317; ETX-1317; ETX 1317; EXT-1317 sodium; 2209871-80-5 (lithium), |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ETX1317 Sodium on Serine β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETX1317 sodium is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor (BLI) that effectively restores the activity of β-lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria. This guide provides a detailed technical overview of the mechanism of action of ETX1317 on serine β-lactamases, compiling quantitative data, experimental protocols, and visual representations of its molecular interactions and the methodologies used for its characterization.
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, poses a significant threat to global health. ETX1317 is a next-generation, non-β-lactam β-lactamase inhibitor that covalently and reversibly inactivates a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes.[1][2][3][4] This document serves as a comprehensive resource for understanding the molecular basis of ETX1317's inhibitory activity. ETX1317 is the active component of the orally available prodrug ETX0282.[5][6]
Mechanism of Action
ETX1317 functions as a reversible, covalent inhibitor of serine β-lactamases.[2] The core of its mechanism lies in the formation of a stable acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase.
The key steps in the mechanism of action are as follows:
-
Non-covalent Binding: ETX1317 initially binds non-covalently to the active site of the serine β-lactamase.
-
Acylation: The catalytic serine residue in the active site attacks the carbonyl group of the cyclic urea core of ETX1317. This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl acyl-enzyme complex.[2]
-
Inhibition: The formation of this covalent complex effectively blocks the active site, preventing the β-lactamase from hydrolyzing β-lactam antibiotics.
-
Reversibility (Recyclization and Dissociation): For most serine β-lactamases, the covalent bond is reversible. The ring-opened inhibitor can recyclize and dissociate from the enzyme, releasing the active inhibitor and the functional enzyme.[2] The rate of this dissociation (koff) is a critical parameter in determining the overall efficacy of the inhibitor.
Unlike some other DBO inhibitors, ETX1317 does not undergo desulfation, a mechanism observed with avibactam, due to the different chemical nature of its fluoroacetate side chain.[7]
References
- 1. Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. youtube.com [youtube.com]
The Discovery and Synthesis of ETX1317 Sodium: A Novel β-Lactamase Inhibitor
Waltham, MA - In the ongoing battle against antimicrobial resistance, the discovery and development of novel β-lactamase inhibitors represent a critical strategy to preserve the efficacy of existing β-lactam antibiotics. ETX1317 sodium, a potent, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class, has emerged as a promising agent to address the challenge of infections caused by multi-drug-resistant (MDR) Gram-negative bacteria. Developed by Entasis Therapeutics, ETX1317 is the active component of the orally bioavailable prodrug ETX-0282, which is currently in clinical development in combination with the third-generation cephalosporin, cefpodoxime proxetil, for the treatment of complicated urinary tract infections (cUTIs).
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and in vitro activity of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of ETX1317 was driven by the urgent need for oral treatment options for infections caused by MDR Enterobacterales.[1] The medicinal chemistry program at Entasis Therapeutics focused on the discovery of a novel DBO β-lactamase inhibitor with broad-spectrum activity and the corresponding oral prodrug. This two-step approach aimed to identify an active pharmaceutical ingredient (API) for intravenous administration and a corresponding prodrug for oral delivery that would be efficiently metabolized to the active BLI. The design of ETX1317 was informed by prior experience with the discovery of durlobactam, another DBO inhibitor.
Synthesis of this compound
While specific, step-by-step patented synthesis protocols for this compound are proprietary, the general synthetic methodologies for ETX1317 and related DBO structures involve multi-step sequences with precise stereochemical control. The synthesis of DBO esters and their corresponding carboxylic acids, such as ETX1317, typically originates from appropriately substituted and enantiopure hydroxyureas.
The chemical structure of this compound is sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate. Its prodrug, ETX-0282, is an isopropyl ester of ETX1317. The fluoroacetate moiety in ETX1317 is a key structural feature that distinguishes it from earlier DBO inhibitors like avibactam and durlobactam, which contain a sulfate group and are limited to intravenous administration.[2] The esterification of the fluoroacetate group to form ETX-0282 enhances its oral bioavailability.[2][3]
Mechanism of Action
ETX1317 is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases, which are the primary drivers of resistance to β-lactam antibiotics in Enterobacterales.[4] The mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme complex with the catalytic serine residue in the active site of the β-lactamase.[4] This effectively neutralizes the enzyme's ability to hydrolyze the β-lactam ring of co-administered antibiotics.[4] Studies have shown that ETX1317 acts as a reversible, covalent inhibitor, with a partition ratio of approximately one, indicating that it is a highly efficient inhibitor that is not turned over by the enzyme.[2][4]
A critical aspect of ETX1317's profile is its lack of inhibitory activity against Ambler class B metallo-β-lactamases (MBLs).[4] This is due to the different catalytic mechanism of MBLs, which utilize zinc ions for β-lactam hydrolysis, in contrast to the serine-based mechanism of class A, C, and D enzymes.[4]
In Vitro Activity of this compound
The in vitro efficacy of ETX1317 in combination with cefpodoxime has been extensively evaluated against a large panel of clinical isolates of Enterobacterales.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of cefpodoxime in combination with ETX1317 was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media: Cation-adjusted Mueller-Hinton broth was used as the testing medium.
-
Preparation of Antimicrobial Agents: Stock solutions of cefpodoxime and ETX1317 were prepared. Serial twofold dilutions of a fixed 1:2 ratio of cefpodoxime to ETX1317 were made in the microdilution trays.
-
Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The microdilution trays were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of cefpodoxime, in the presence of ETX1317, that completely inhibited visible bacterial growth.
Quantitative Data Summary
The combination of cefpodoxime with ETX1317 has demonstrated potent activity against a broad range of β-lactamase-producing Enterobacterales.
| Organism/Enzyme Class | Cefpodoxime MIC90 (µg/mL) | Cefpodoxime/ETX1317 (1:2) MIC90 (µg/mL) | Fold Improvement |
| ESBL-producing E. coli | >32 | 0.5 | >64 |
| ESBL-producing K. pneumoniae | >32 | 1 | >32 |
| AmpC-producing Enterobacterales | >32 | 0.25 | >128 |
| KPC-producing K. pneumoniae | >32 | 2 | >16 |
| OXA-48-producing K. pneumoniae | >32 | 1 | >32 |
Note: Data compiled from publicly available scientific presentations and publications. MIC90 represents the concentration at which 90% of isolates are inhibited.
Conclusion
This compound is a novel, orally bioavailable diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity against key serine β-lactamases. Its discovery and development represent a significant advancement in the pursuit of oral treatment options for infections caused by multi-drug-resistant Gram-negative bacteria. The combination of its prodrug, ETX-0282, with cefpodoxime proxetil holds the potential to be a valuable addition to the antimicrobial armamentarium, addressing a critical unmet medical need. Further clinical studies will be crucial in fully elucidating the safety and efficacy of this promising new agent.
References
The Prodrug ETX1317 Sodium (ETX0282): A Technical Deep Dive into its Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETX1317 is a novel, broad-spectrum inhibitor of class A, C, and D serine β-lactamases. To overcome its poor oral absorption, a prodrug strategy was employed, leading to the development of ETX0282, the sodium salt of an isopropyl ester derivative of ETX1317. This technical guide provides an in-depth analysis of the preclinical data supporting the oral bioavailability of ETX0282, its conversion to the active moiety ETX1317, and the experimental methodologies employed in these critical studies. The information presented herein is crucial for understanding the potential of ETX0282 as a viable oral therapeutic agent in combination with β-lactam antibiotics for the treatment of multidrug-resistant bacterial infections.
Introduction
The rising threat of antibiotic resistance necessitates the development of new therapeutic strategies. β-lactamase inhibitors (BLIs) play a pivotal role in restoring the efficacy of β-lactam antibiotics against resistant bacteria. ETX1317 is a potent diazabicyclooctane (DBO) BLI, but its inherent polarity limits its oral bioavailability. The prodrug ETX0282 was designed to enhance oral absorption, allowing for systemic delivery of the active ETX1317 molecule.[1][2][3] This document collates and examines the key preclinical pharmacokinetic data that underpin the oral utility of ETX0282.
Mechanism of Action and Prodrug Conversion
ETX0282 is an orally administered prodrug that is readily absorbed from the gastrointestinal tract. Following absorption, it undergoes rapid and efficient conversion to the active β-lactamase inhibitor, ETX1317, primarily through the action of esterases in the liver and plasma.[4] The active ETX1317 then acts as a potent inhibitor of a wide range of serine β-lactamases, thereby protecting co-administered β-lactam antibiotics from enzymatic degradation by resistant bacteria.
References
- 1. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
ETX1317 Sodium: A Technical Whitepaper on its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETX1317 is a novel, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. As the active moiety of the orally bioavailable prodrug ETX0282, ETX1317 represents a significant advancement in combating multidrug-resistant Gram-negative bacteria. This document provides an in-depth technical overview of the molecular structure, chemical properties, and mechanism of action of ETX1317 sodium. It includes a compilation of its physicochemical characteristics, quantitative inhibitory data against key β-lactamase enzymes, and a detailed experimental protocol for assessing its inhibitory activity. Visual diagrams are provided to illustrate its mechanism of action, the activation of its prodrug form, and the experimental workflow for its characterization.
Molecular Structure and Chemical Properties
This compound belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Its chemical structure is distinct from traditional β-lactam-based inhibitors, contributing to its broad spectrum of activity and stability against hydrolysis by some β-lactamases.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate |
| Molecular Formula | C₁₀H₁₁FN₃NaO₅ |
| Molecular Weight | 295.20 g/mol |
| Canonical SMILES | C1=C(C(=O)N2[C@H]1--INVALID-LINK--[O-])F">C@@HC)[Na+] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |
Mechanism of Action
ETX1317 is a potent inhibitor of a wide range of serine β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. The mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase. This effectively incapacitates the enzyme, preventing it from hydrolyzing and inactivating co-administered β-lactam antibiotics.
Caption: Mechanism of β-lactamase inhibition by this compound.
ETX1317 exhibits potent inhibitory activity against Ambler class A (e.g., TEM, SHV, CTX-M, KPC), class C (e.g., AmpC), and class D (e.g., OXA) β-lactamases. Notably, it is not effective against class B metallo-β-lactamases (MBLs), which utilize a different catalytic mechanism involving zinc ions.
Prodrug Activation
ETX1317 is administered orally as its isopropyl ester prodrug, ETX0282. This prodrug strategy enhances the molecule's lipophilicity, facilitating its absorption from the gastrointestinal tract. Following absorption, ETX0282 is rapidly and efficiently hydrolyzed by endogenous esterase enzymes, primarily in the liver and blood, to release the active ETX1317 molecule.
Caption: Hydrolysis of the prodrug ETX0282 to the active ETX1317.
Quantitative Inhibitory Data
The inhibitory potency of ETX1317 has been quantified against a panel of clinically relevant β-lactamase enzymes. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values after a 60-minute incubation period.
Table 2: IC₅₀ Values of ETX1317 Against Purified β-Lactamases
| Enzyme Class | Enzyme | ETX1317 IC₅₀ (µM) |
| Class A | CTX-M-15 | 0.002 |
| KPC-2 | 0.043 | |
| SHV-5 | 0.036 | |
| TEM-1 | 0.003 | |
| Class C | AmpC (P. aeruginosa) | 0.16 |
| P99 (E. cloacae) | 0.024 | |
| Class D | OXA-24/40 | 0.54 |
| OXA-48 | 0.077 |
Experimental Protocols
β-Lactamase Inhibition Assay (Nitrocefin-Based)
This protocol describes a continuous absorbance assay to determine the inhibitory activity of ETX1317 against purified β-lactamase enzymes using the chromogenic cephalosporin substrate, nitrocefin.
ETX1317 Sodium: A Comprehensive Technical Analysis of its Activity Spectrum Against β-Lactamase Classes
For Immediate Release
This technical guide provides an in-depth analysis of the in-vitro spectrum of activity of ETX1317 sodium, a novel diazabicyclooctane β-lactamase inhibitor. The document is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent research and development.
Executive Summary
ETX1317 is a potent, broad-spectrum inhibitor of serine β-lactamases, encompassing Ambler classes A, C, and D.[1][2][3][4] In combination with β-lactam antibiotics, ETX1317 restores and enhances their activity against a wide range of multi-drug-resistant (MDR) Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][2][4] Notably, ETX1317 demonstrates superior potency and a broader spectrum of inhibition compared to earlier diazabicyclooctane inhibitors like avibactam.[1][2] This guide details the quantitative inhibitory activity of ETX1317 against purified β-lactamase enzymes and its microbiological efficacy when combined with cefpodoxime against clinically relevant bacterial isolates.
Mechanism of Action
ETX1317 is a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors.[1] It covalently acylates the serine residue in the active site of serine-based β-lactamases, rendering them inactive.[1] This mechanism effectively neutralizes the primary resistance pathway of many gram-negative bacteria against β-lactam antibiotics. Unlike some inhibitors, the covalent complex formed between ETX1317 and the enzyme is reversible in most cases, though the inhibitor is not hydrolyzed, indicating a low partition ratio.[5] ETX1317 does not exhibit inhibitory activity against Ambler class B metallo-β-lactamases (MBLs), such as NDM-1 or VIM-1, which require zinc for their catalytic activity.[1][4]
Quantitative Inhibitory Activity
The inhibitory potency of ETX1317 was determined against a panel of purified β-lactamase enzymes from different Ambler classes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| β-Lactamase Class | Enzyme | Organism of Origin | ETX1317 IC50 (µM) |
| Class A | TEM-1 | Escherichia coli | 0.012 |
| SHV-5 | Klebsiella pneumoniae | 0.008 | |
| CTX-M-15 | Escherichia coli | 0.002 | |
| KPC-2 | Klebsiella pneumoniae | 0.015 | |
| Class C | AmpC | Pseudomonas aeruginosa | 0.025 |
| P99 AmpC | Enterobacter cloacae | 0.030 | |
| Class D | OXA-10 | Pseudomonas aeruginosa | 0.25 |
| OXA-23 | Acinetobacter baumannii | 0.45 | |
| OXA-24/40 | Acinetobacter baumannii | 0.54 | |
| OXA-48 | Klebsiella pneumoniae | 0.08 |
Data sourced from ACS Infectious Diseases, 2020.[1]
In-Vitro Microbiological Activity
The efficacy of ETX1317 in restoring the activity of a partner β-lactam was evaluated against a collection of β-lactamase-producing Enterobacterales clinical isolates. The following table presents the Minimum Inhibitory Concentration (MIC) of cefpodoxime in combination with ETX1317 at a fixed 1:2 ratio.
| Bacterial Species | Number of Isolates | Cefpodoxime-ETX1317 (1:2) MIC50 (mg/L) | Cefpodoxime-ETX1317 (1:2) MIC90 (mg/L) |
| Escherichia coli | 301 | 0.12 | 0.12 |
| Klebsiella spp. | 306 | 0.12 | 1 |
| Citrobacter spp. | 120 | 0.12 | 0.5 |
| Enterobacter spp. | 90 | 0.25 | 1 |
| Proteus spp. | 93 | 0.12 | 1 |
| All Isolates | 910 | 0.12 | 0.5 |
Data sourced from IHMA International Health Management Associates.[6]
The combination of cefpodoxime and ETX1317 demonstrated potent activity, with the MIC90 for the entire collection of 910 β-lactamase-producing Enterobacterales being 0.5 mg/L.[6]
Experimental Protocols
β-Lactamase Inhibition Assay
The IC50 values for ETX1317 against purified β-lactamases were determined using a continuous absorbance assay.[1]
Methodology:
-
Purified β-lactamase enzymes were incubated with varying concentrations of ETX1317 for a defined period (e.g., 60 minutes).
-
The chromogenic cephalosporin substrate, nitrocefin, was added to the enzyme-inhibitor mixture.
-
The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at a specific wavelength over time.
-
The IC50 value, representing the concentration of ETX1317 required to inhibit 50% of the enzyme's activity, was calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (AST)
The MIC values of cefpodoxime in combination with ETX1317 were determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]
Methodology:
-
A fixed 1:2 ratio of cefpodoxime to ETX1317 was used.[6]
-
Serial two-fold dilutions of the cefpodoxime-ETX1317 combination were prepared in cation-adjusted Mueller-Hinton broth.
-
Bacterial isolates were grown to a standardized inoculum density and added to the wells of the microtiter plates containing the drug dilutions.
-
The plates were incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
The MIC was determined as the lowest concentration of the drug combination that completely inhibited visible bacterial growth.
Visualizations
Caption: Experimental workflow for determining ETX1317 activity.
Caption: β-Lactamase classes targeted by ETX1317.
Conclusion
This compound is a promising broad-spectrum serine β-lactamase inhibitor with potent activity against Ambler classes A, C, and D enzymes. Its ability to restore and enhance the efficacy of β-lactam partners against a wide array of MDR Enterobacterales highlights its potential as a valuable component of future antibacterial therapies. Further clinical development is underway to evaluate its in-vivo efficacy and safety profile.[1][2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
An In-depth Technical Guide on the Interaction of ETX1317 Sodium with Penicillin-Binding Protein 2 (PBP2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX1317 is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor (BLI).[1][2] Unlike many other BLIs, ETX1317 also exhibits intrinsic antibacterial activity through the selective inhibition of penicillin-binding protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1][2] This dual mechanism of action—covalent inactivation of serine β-lactamases and inhibition of PBP2—makes ETX1317 a promising candidate for combating infections caused by multi-drug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the interaction between ETX1317 and PBP2, including available data, detailed experimental protocols for its characterization, and visualizations of the relevant pathways and workflows.
Mechanism of Action: Dual Targeting
ETX1317's primary role is the inhibition of a wide range of serine β-lactamases, thereby protecting co-administered β-lactam antibiotics from enzymatic degradation.[1][3] In addition to this, ETX1317 possesses a secondary mechanism that contributes to its overall efficacy: the selective binding to and inhibition of PBP2.[1][2] PBP2 is a transpeptidase essential for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBP2 disrupts cell wall integrity, leading to bacterial cell death. This intrinsic activity enhances the overall antibacterial effect of the partner β-lactam.[2]
Quantitative Data
While the selective inhibition of PBP2 by ETX1317 has been demonstrated qualitatively, specific quantitative data for this interaction, such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) for PBP2, are not publicly available in the reviewed literature. The primary focus of published studies has been on the β-lactamase inhibition kinetics. For context, the IC50 values for ETX1317 against various β-lactamases are presented below.
| β-Lactamase Target | Ambler Class | ETX1317 IC50 (µM) |
| CTX-M-15 | A | 0.002 |
| KPC-2 | A | Not specified |
| OXA-24/40 | D | 0.54 |
| OXA-48 | D | Not specified |
| Table 1: IC50 values of ETX1317 against selected serine β-lactamases after a 60-minute incubation. Data extracted from Miller et al., 2020.[1] |
Experimental Protocols
The following sections describe the key experimental methodologies for characterizing the interaction of ETX1317 with PBP2.
PBP2 Competitive Binding Assay
This assay is used to demonstrate the selective binding of ETX1317 to PBP2 by competing with a fluorescently labeled β-lactam, such as BOCILLIN™ FL (a fluorescent derivative of penicillin).
Principle: BOCILLIN™ FL binds covalently to the active site of PBPs. If a test compound (ETX1317) also binds to a specific PBP, it will prevent or reduce the binding of BOCILLIN™ FL. This reduction in fluorescent signal from the PBP band on an SDS-PAGE gel indicates competitive binding.
Detailed Methodology:
-
Membrane Preparation:
-
Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in the same buffer and lyse the cells by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Collect the cell membranes by ultracentrifugation.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
In microcentrifuge tubes, pre-incubate a standardized amount of the membrane preparation with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Include positive controls for inhibition of specific PBPs (e.g., mecillinam for PBP2, aztreonam for PBP3) and a negative control (no inhibitor).
-
Add a fixed concentration of BOCILLIN™ FL to each reaction and incubate for a further period (e.g., 10-15 minutes) to allow for labeling of the PBPs.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP2 band in each lane.
-
Plot the percentage of PBP2 inhibition (relative to the no-inhibitor control) against the concentration of ETX1317.
-
From this dose-response curve, an IC50 value can be determined.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Principle: A solution of the ligand (ETX1317) is titrated into a solution of the protein (purified PBP2) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection.
Detailed Methodology:
-
Protein and Ligand Preparation:
-
Express and purify a soluble form of PBP2.
-
Prepare a concentrated solution of this compound.
-
Dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the purified PBP2 solution into the sample cell of the ITC instrument and the ETX1317 solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of ETX1317 into the PBP2 solution.
-
Measure the heat change after each injection until the binding sites on PBP2 are saturated.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Conclusion
This compound represents a significant advancement in the fight against antibiotic-resistant bacteria due to its dual mechanism of action. While its potent β-lactamase inhibition is well-characterized, its selective interaction with PBP2 provides an additional and crucial antibacterial effect. Although quantitative data for the ETX1317-PBP2 interaction is not yet in the public domain, the methodologies outlined in this guide provide a clear framework for the determination of these key parameters. Further research into the kinetics and thermodynamics of this interaction will undoubtedly provide a more complete understanding of ETX1317's pharmacological profile and aid in the development of future generations of dual-action antimicrobial agents.
References
ETX1317 Sodium: A Technical Guide to a Novel Reversible Covalent β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETX1317 sodium is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It operates through a reversible covalent mechanism to inactivate a wide range of Ambler Class A, C, and D β-lactamases, which are primary drivers of resistance to β-lactam antibiotics in Gram-negative bacteria. Developed for oral administration as the prodrug ETX0282 in combination with the cephalosporin cefpodoxime proxetil, ETX1317 represents a promising therapeutic strategy to combat complicated urinary tract infections (cUTIs) and other infections caused by multi-drug resistant (MDR) Enterobacterales. This document provides an in-depth technical overview of ETX1317's mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
ETX1317's inhibitory action is centered on the active site of serine β-lactamases. The core mechanism involves the covalent acylation of the catalytic serine residue within the enzyme's active site.[1] This process is initiated by the attack of the serine hydroxyl group on the carbonyl of ETX1317's cyclic urea DBO core, leading to the opening of the ring and the formation of a stable carbamoyl acyl-enzyme complex.[1] This acylation effectively blocks the enzyme's ability to hydrolyze β-lactam antibiotics, thus restoring their antibacterial activity.[1]
A key characteristic of ETX1317 is the reversibility of this covalent inhibition for most serine β-lactamases. The ring-opened inhibitor can recyclize and dissociate from the enzyme, releasing the intact and active inhibitor.[1][2] This contrasts with some irreversible inhibitors, offering a different kinetic profile. Notably, ETX1317 does not inhibit Class B metallo-β-lactamases (MBLs), as their zinc-dependent catalytic mechanism is fundamentally different from that of serine β-lactamases and is not susceptible to acylation by ETX1317.[1]
Quantitative Inhibitory Data
The inhibitory potency of ETX1317 has been quantified against a range of purified β-lactamase enzymes. The data is presented in terms of the second-order rate constant for inhibition (kinact/Ki) and the dissociation rate constant (koff). Additionally, Minimum Inhibitory Concentration (MIC) values for the combination of cefpodoxime and ETX1317 demonstrate its efficacy in whole-cell assays.
Table 1: Biochemical Inhibition Constants for ETX1317
| Enzyme (Ambler Class) | Organism of Origin | kinact/Ki (M-1s-1) | koff (s-1) |
| Class A | |||
| CTX-M-15 | E. coli | 1.2 x 105 | 6.7 x 10-3 |
| KPC-2 | K. pneumoniae | 4.1 x 104 | 1.1 x 10-3 |
| SHV-5 | K. pneumoniae | 3.3 x 104 | 2.5 x 10-3 |
| TEM-1 | E. coli | 1.1 x 104 | 3.3 x 10-3 |
| Class C | |||
| AmpC | P. aeruginosa | 1.9 x 104 | 1.3 x 10-3 |
| P99 | E. cloacae | 2.1 x 104 | 1.0 x 10-3 |
| Class D | |||
| OXA-48 | K. pneumoniae | 2.3 x 103 | Too slow to measure |
| Data synthesized from published studies.[2][3] |
Table 2: In Vitro Antibacterial Activity of Cefpodoxime-ETX1317
| Organism (Resistance Mechanism) | Cefpodoxime MIC (µg/mL) | Cefpodoxime-ETX1317 (1:2) MIC (µg/mL) |
| E. coli (ESBL) | >32 | 0.25 |
| K. pneumoniae (KPC) | >32 | 0.5 |
| E. cloacae (AmpC) | >32 | 0.125 |
| C. freundii (ESBL, AmpC) | >32 | 0.5 |
| The MIC value for the combination is for cefpodoxime in a 1:2 ratio with ETX1317.[4][5] The addition of ETX1317 restored cefpodoxime activity to ≤1 μg/mL across all tested isolates.[6] |
Experimental Protocols
β-Lactamase Inhibition Kinetics Assay
Objective: To determine the second-order rate constant of inhibition (kinact/Ki) of ETX1317 against purified serine β-lactamases.
Methodology:
-
Reagents and Materials:
-
Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, AmpC, OXA-48).
-
This compound stock solution in appropriate buffer.
-
Nitrocefin (a chromogenic β-lactam substrate) stock solution.
-
Assay buffer: 0.1 M sodium phosphate (pH 7.0), 10 mM NaHCO₃, and 0.005% Triton X-100.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 490 nm.
-
-
Procedure:
-
A continuous absorbance assay is used to monitor the hydrolysis of nitrocefin.[7]
-
A range of ETX1317 concentrations are prepared in the assay buffer.
-
The purified β-lactamase enzyme is added to each concentration of ETX1317 and incubated at ambient temperature.
-
The reaction is initiated by the addition of 100 µM nitrocefin.[7]
-
The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 490 nm over time (e.g., for 60 minutes).
-
Reaction progress curves are generated for each inhibitor concentration.
-
-
Data Analysis:
-
The set of reaction progress curves are globally fitted to a second-order kinetic model of enzyme inactivation to determine the kinact/Ki value.[7]
-
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro antibacterial activity of a β-lactam antibiotic in combination with ETX1317 against various bacterial strains.
Methodology:
-
Reagents and Materials:
-
Bacterial isolates (e.g., E. coli, K. pneumoniae).
-
Cefpodoxime stock solution.
-
ETX1317 stock solution.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
-
Procedure:
-
Broth microdilution susceptibility testing is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Serial two-fold dilutions of the β-lactam antibiotic (e.g., cefpodoxime) are prepared in CAMHB in the microtiter plates.
-
ETX1317 is added to the wells at a fixed ratio to the β-lactam (e.g., 1:2 cefpodoxime:ETX1317).[5][6]
-
The standardized bacterial inoculum is added to each well.
-
Control wells (growth control without antibiotic, sterility control without bacteria) are included.
-
The plates are incubated at 35°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
Reversible Covalent Inhibition
The reversibility of the ETX1317-enzyme complex is a defining feature. This property has been demonstrated through acylation exchange experiments.[2] In these experiments, a pre-formed covalent complex of ETX1317 with a "donor" β-lactamase is purified to remove any unbound inhibitor. This complex is then mixed with an "acceptor" β-lactamase. The transfer of ETX1317 from the donor to the acceptor enzyme over time confirms that the inhibitor can dissociate in its original, active form and subsequently inhibit another enzyme molecule.[2] This recyclization and dissociation capacity contribute to its overall efficacy. The partition ratio for ETX1317 with the tested enzymes was found to be approximately one, indicating it is a highly efficient inhibitor that is not turned over or hydrolyzed by the enzyme.[2]
Conclusion
This compound is a potent, broad-spectrum serine β-lactamase inhibitor with a well-characterized reversible covalent mechanism of action. Its ability to restore the efficacy of oral β-lactams against a wide array of MDR Enterobacterales makes its prodrug formulation, ETX0282, a valuable candidate for the treatment of cUTIs and other infections. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of antibacterial resistance.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Characterization of ETX1317 Sodium's Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane class.[1] It is the active component of the orally bioavailable prodrug ETX0282, which is being developed in combination with the oral cephalosporin prodrug cefpodoxime proxetil for the treatment of infections caused by multidrug-resistant Enterobacterales.[2][3] This guide provides a comprehensive overview of the initial in vitro characterization of ETX1317 sodium's inhibitory profile, including its mechanism of action, inhibitory potency against key β-lactamase enzymes, and the experimental methodologies used for its evaluation.
Inhibitory Profile of this compound
ETX1317 demonstrates broad and potent inhibitory activity against Ambler class A, C, and D serine β-lactamases.[4][5] Its inhibitory potency is reportedly greater than that of avibactam, another diazabicyclooctane inhibitor.[1][2] The combination of ETX1317 with cefpodoxime has been shown to restore the activity of cefpodoxime against β-lactamase-producing urinary tract infection (UTI) isolates.[6]
The inhibitory activity of ETX1317 has been quantified against a panel of clinically relevant β-lactamase enzymes. The data, summarized in the table below, highlights the broad-spectrum efficacy of ETX1317.
| Enzyme (Ambler Class) | Organism | ETX1317 IC50 (µM) | ETX1317 k_inact/K_i (M⁻¹s⁻¹) |
| Class A | |||
| CTX-M-15 | E. coli | 0.002 | Data not available |
| KPC-2 | K. pneumoniae | Data not available | Intermediate potency[3][4] |
| SHV-5 | K. pneumoniae | Data not available | Intermediate potency[3][4] |
| TEM-1 | E. coli | Data not available | Intermediate potency[3][4] |
| Class C | |||
| AmpC | P. aeruginosa | Data not available | Intermediate potency[4] |
| P99 | E. cloacae | Data not available | Intermediate potency[4] |
| Class D | |||
| OXA-48 | K. pneumoniae | Data not available | Intermediate potency[4] |
| OXA-10 | P. aeruginosa | Data not available | Lower potency[4] |
| OXA-23 | A. baumannii | Data not available | Lower potency[4] |
| OXA-24 | A. baumannii | Data not available | Lower potency[4] |
Note: Specific k_inact/K_i values were not available in the provided search results, but the relative potency was described.
Mechanism of Action
ETX1317 is a member of the diazabicyclooctane (DBO) structural class of β-lactamase inhibitors.[2] Unlike β-lactam antibiotics, it does not contain a β-lactam core.[2] Its mechanism involves the formation of a covalent, and in most cases, reversible acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase enzyme.[4][5] This acylation prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[7] For most inhibited enzymes, ETX1317 can recyclize and dissociate from the enzyme in its original form.[5] However, with OXA-48, the dissociation is significantly slower.[4][5] The partition ratio for ETX1317 with several tested β-lactamases is approximately 1, indicating that it is an efficient inhibitor and not a substrate for these enzymes.[3][4] It is important to note that ETX1317 does not inhibit class B metallo-β-lactamases.[6]
Caption: Mechanism of ETX1317 inhibiting serine β-lactamases.
Experimental Protocols
The characterization of ETX1317's inhibitory profile involves a combination of biochemical and microbiological assays.
The potency of ETX1317 against isolated β-lactamase enzymes is determined by measuring the second-order rate constants for inhibition (k_inact/K_i) or the IC50 values.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified β-lactamase enzymes and a suitable chromogenic or fluorogenic β-lactam substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: A dilution series of this compound is prepared.
-
Assay: The enzyme is pre-incubated with varying concentrations of ETX1317 for a defined period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Data Acquisition: The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically over time.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. For k_inact/K_i determination, progress curves are analyzed using appropriate kinetic models.
The ability of ETX1317 to restore the activity of a partner β-lactam antibiotic against resistant bacterial strains is assessed using AST methods.
Protocol Outline:
-
Isolate Selection: A panel of clinically relevant bacterial isolates expressing various β-lactamases is selected.
-
Media Preparation: Cation-adjusted Mueller-Hinton broth or agar is prepared.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized to a specific turbidity (e.g., 0.5 McFarland).
-
Drug Preparation: Serial dilutions of the β-lactam antibiotic are prepared, both alone and in combination with a fixed concentration or a fixed ratio of ETX1317.
-
Inoculation and Incubation: The prepared media containing the drug dilutions are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for characterizing ETX1317's inhibitory profile.
References
- 1. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for ETX1317 Sodium In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to cefpodoxime in combination with ETX1317 sodium. ETX1317 is a novel broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane class.[1][2][3] It functions by inhibiting a wide range of Ambler class A, C, and some class D β-lactamases, thereby restoring the antibacterial activity of β-lactam agents like cefpodoxime against many multi-drug-resistant Gram-negative bacteria, particularly Enterobacteriales.[1][4][5]
ETX1317 is the active moiety of the orally available prodrug ETX0282, which is being developed in combination with cefpodoxime proxetil. Due to the intrinsic antibacterial activity of ETX1317, a fixed 1:2 ratio of cefpodoxime to ETX1317 is recommended for in vitro susceptibility testing to accurately reflect the synergistic interaction of the two compounds.[2] The methodologies described herein are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Cefpodoxime-ETX1317
The following table summarizes the potentiation of cefpodoxime activity by ETX1317 against a panel of β-lactamase-producing Enterobacteriaceae.
| Bacterial Species | β-Lactamase Profile | Cefpodoxime MIC (µg/mL) | Cefpodoxime-ETX1317 (1:2) MIC (µg/mL) |
| Escherichia coli | ESBL, AmpC | >64 | 0.125 |
| Klebsiella pneumoniae | KPC, SHV, TEM | >64 | 0.25 |
| Klebsiella pneumoniae | OXA-48-like, CTX-M | 32 | 0.25 |
| Enterobacter cloacae | AmpC | >64 | 0.25 |
Note: Data is illustrative and compiled from published studies. Actual MIC values may vary.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07-A11 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
a. Materials:
-
Cefpodoxime sodium salt (analytical grade)
-
This compound salt (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Quality control (QC) strains: Escherichia coli ATCC® 25922™ and Klebsiella pneumoniae ATCC® 700603™
b. Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of cefpodoxime at 1280 µg/mL in a suitable solvent (e.g., sterile water).
-
Prepare a stock solution of ETX1317 at 2560 µg/mL in a suitable solvent (e.g., sterile water).
-
Filter-sterilize both stock solutions using a 0.22 µm syringe filter.
-
Store stock solutions at -70°C in small aliquots.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
d. Microtiter Plate Preparation (for a 1:2 Cefpodoxime:ETX1317 ratio):
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
In the first well of each row, add 50 µL of the cefpodoxime and ETX1317 stock solutions to achieve the highest desired starting concentration (e.g., 64 µg/mL cefpodoxime and 128 µg/mL ETX1317).
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum of 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).
e. Incubation:
-
Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
f. Reading and Interpreting Results:
-
The MIC is the lowest concentration of cefpodoxime (in the 1:2 ratio with ETX1317) that completely inhibits visible growth of the organism.
-
Reading can be done visually or with a microplate reader.
-
The growth control well should show distinct turbidity. The sterility control should remain clear.
g. Quality Control:
-
Perform QC testing using E. coli ATCC® 25922™ and K. pneumoniae ATCC® 700603™. The resulting MICs should fall within the CLSI-approved ranges for the cefpodoxime-ETX1317 combination.
Agar Dilution Method for MIC Determination (Alternative Method)
This protocol is based on the CLSI M07-A11 standard.
a. Materials:
-
Cefpodoxime and ETX1317 stock solutions (as prepared for broth microdilution).
-
Mueller-Hinton Agar (MHA).
-
Sterile petri dishes.
-
Standardized bacterial inoculum (0.5 McFarland).
-
Inoculum replicating device.
b. Procedure:
-
Prepare molten MHA and cool to 45-50°C.
-
Add appropriate volumes of the cefpodoxime and ETX1317 stock solutions to the molten agar to achieve the desired final concentrations in a 1:2 ratio.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Prepare the bacterial inoculum as described for the broth microdilution method and dilute to a final concentration of approximately 10⁷ CFU/mL.
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates.
-
Include a growth control plate (no antibiotic).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
c. Reading and Interpreting Results:
-
The MIC is the lowest concentration of cefpodoxime (in the 1:2 ratio with ETX1317) that prevents the growth of more than one colony.
Visualizations
Caption: Mechanism of action of Cefpodoxime and ETX1317.
Caption: Broth microdilution workflow for MIC determination.
References
Application Notes & Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Cefpodoxime in Combination with ETX1317 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The increasing prevalence of antimicrobial resistance, particularly among Gram-negative bacteria, necessitates the development of novel therapeutic strategies. One such approach is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of the third-generation cephalosporin, cefpodoxime, in combination with the novel broad-spectrum serine β-lactamase inhibitor, ETX1317 sodium. ETX1317 restores the in vitro activity of cefpodoxime against many multi-drug-resistant Enterobacteriaceae that produce β-lactamase enzymes.[1][2] The oral prodrug of ETX1317, ETX0282, is co-formulated with cefpodoxime proxetil, the oral prodrug of cefpodoxime, for the treatment of infections caused by drug-resistant Enterobacteriaceae.[3]
The protocols outlined below are based on established methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), for antimicrobial susceptibility testing.
Mechanism of Action
Cefpodoxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[5]
ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane class.[2][3] Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the drug. ETX1317 protects cefpodoxime from degradation by a wide array of serine β-lactamases, thereby restoring its antibacterial activity against resistant strains.[2]
Data Presentation
The combination of cefpodoxime and ETX1317 has demonstrated a significant potentiation of cefpodoxime's activity against a wide range of β-lactamase-producing Enterobacteriaceae. The following table summarizes the in vitro activity of cefpodoxime with and without ETX1317.
| Bacterial Group | Cefpodoxime MIC90 (mg/L) | Cefpodoxime/ETX1317 (1:2 ratio) MIC90 (mg/L) | Fold-change in MIC90 | Reference |
| 910 β-lactamase-enriched Enterobacteriaceae | >32 | 0.5 | >64 | [1][6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Cefpodoxime/ETX1317 Combination (Fixed Ratio)
This protocol is adapted from the CLSI guidelines for broth microdilution and is optimized for testing the combination of cefpodoxime and ETX1317 at a fixed 1:2 ratio.[1]
Materials:
-
Cefpodoxime analytical standard
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., water, DMSO, depending on compound solubility)
-
Multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of cefpodoxime (e.g., 1280 mg/L) in a suitable solvent.
-
Prepare a stock solution of this compound (e.g., 2560 mg/L) in a suitable solvent.
-
-
Preparation of Drug Dilutions:
-
In a separate 96-well plate or in tubes, prepare serial twofold dilutions of the cefpodoxime/ETX1317 combination in CAMHB.
-
To maintain a 1:2 ratio, for the highest concentration, add the appropriate volume of cefpodoxime and ETX1317 stock solutions to CAMHB. For example, to prepare a 128 mg/L cefpodoxime and 256 mg/L ETX1317 solution, mix the corresponding volumes of stock solutions in CAMHB.
-
Perform serial twofold dilutions from this starting concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Transfer 50 µL of each drug dilution to the corresponding wells of the final 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of cefpodoxime in the presence of ETX1317 that completely inhibits visible growth of the organism.
-
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard method can be used to determine if the combination of cefpodoxime and ETX1317 is synergistic, additive, indifferent, or antagonistic.
Materials:
-
Same as for the broth microdilution MIC assay.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of cefpodoxime and ETX1317 at concentrations higher than the highest concentration to be tested.
-
-
Preparation of Drug Dilutions in the Plate:
-
In a 96-well microtiter plate, create serial dilutions of cefpodoxime along the x-axis (e.g., columns 1-10) and serial dilutions of ETX1317 along the y-axis (e.g., rows A-G).
-
Column 11 can serve as a growth control for ETX1317 alone, and row H can serve as a growth control for cefpodoxime alone. Well H12 is the drug-free growth control.
-
-
Inoculation:
-
Prepare and dilute the bacterial inoculum as described in Protocol 1.
-
Add the inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Cefpodoxime = (MIC of Cefpodoxime in combination) / (MIC of Cefpodoxime alone)
-
FIC of ETX1317 = (MIC of ETX1317 in combination) / (MIC of ETX1317 alone)
-
FIC Index = FIC of Cefpodoxime + FIC of ETX1317
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and bacterial strains. Always adhere to appropriate safety and handling procedures when working with microorganisms and chemical reagents.
References
- 1. ihma.com [ihma.com]
- 2. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
Measuring ETX1317 Sodium Activity with the Nitrocefin Hydrolysis Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX1317 sodium is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor (BLI).[1][2] It demonstrates potent activity against a wide range of Ambler class A, C, and D serine β-lactamases, which are key drivers of resistance to β-lactam antibiotics in Gram-negative bacteria.[1] The primary mechanism of action of ETX1317 is the formation of a reversible, covalent bond with the catalytic serine residue in the active site of these enzymes.[1] This action effectively neutralizes the β-lactamase, restoring the efficacy of partner β-lactam antibiotics. Unlike some other inhibitors, ETX1317 is not a substrate for these enzymes, meaning it is not hydrolyzed and turned over.[3] Notably, ETX1317 is not active against class B metallo-β-lactamases, which utilize a different catalytic mechanism involving zinc ions.[1]
The nitrocefin hydrolysis assay is a well-established, simple, and sensitive colorimetric method for measuring the activity of β-lactamases and the potency of their inhibitors.[4][5][6] Nitrocefin, a chromogenic cephalosporin, changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change, which can be monitored spectrophotometrically at 490 nm, is directly proportional to the enzyme's activity.[4][7] This application note provides a detailed protocol for utilizing the nitrocefin hydrolysis assay to determine the inhibitory activity of this compound against various serine β-lactamases.
Mechanism of Action and Experimental Workflow
To visually represent the underlying principles of this compound's function and the experimental procedure, the following diagrams have been generated.
Caption: this compound covalently acylates the active site of serine β-lactamases, forming an inactive complex.
Caption: A streamlined workflow for assessing this compound activity using the nitrocefin hydrolysis assay.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound.
Materials and Reagents
-
This compound
-
Purified serine β-lactamase (e.g., TEM-1, CTX-M-15, KPC-2, AmpC)
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Multichannel pipettes
Reagent Preparation
-
Assay Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 7.0.
-
This compound Stock Solution: Dissolve this compound in Assay Buffer to a concentration of 10 mM. Prepare serial dilutions in Assay Buffer to achieve the desired concentration range for the assay.
-
β-Lactamase Working Solution: Dilute the purified β-lactamase enzyme in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. The optimal concentration should be determined empirically.
-
Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to a concentration of 10 mg/mL. Store protected from light at -20°C.
-
Nitrocefin Working Solution: Dilute the nitrocefin stock solution in Assay Buffer to a final concentration of 100 µM. Prepare this solution fresh before each experiment.
Assay Protocol for IC50 Determination
-
Plate Setup:
-
Add 50 µL of the appropriate this compound serial dilution to the wells of a 96-well plate.
-
For the positive control (no inhibition), add 50 µL of Assay Buffer.
-
For the negative control (no enzyme activity), add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of the β-lactamase working solution to all wells except the negative control.
-
Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the nitrocefin working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 490 nm in a kinetic mode, taking readings every 60 seconds for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the absorbance at 490 nm.
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Data Presentation
The inhibitory activity of this compound is typically summarized by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following tables provide a summary of reported IC50 values for ETX1317 against various β-lactamases.
Table 1: IC50 Values of this compound Against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC50 (µM) after 60 min Incubation |
| Class A | CTX-M-15 | 0.002 |
| SHV-5 | 0.036 | |
| KPC-2 | 0.043 | |
| TEM-1 | 0.003 | |
| Class C | AmpC | 0.16 |
| P99 | 0.024 | |
| Class D | OXA-24 | 0.54 |
| OXA-48 | 0.077 |
Data sourced from ACS Infectious Diseases.[2][8]
Table 2: Kinetic Parameters for Inhibition of β-Lactamases by this compound
| β-Lactamase | k_inact / K_i (M⁻¹s⁻¹) |
| CTX-M-15 | >1.2 x 10⁴ |
| KPC-2 | >1.2 x 10⁴ |
| SHV-5 | >1.2 x 10⁴ |
| P. aeruginosa AmpC | >1.2 x 10⁴ |
| OXA-48 | >6.8 x 10² |
Data reflects the second-order rate constants for enzyme inactivation and are indicative of potent inhibition.[3]
Conclusion
The nitrocefin hydrolysis assay is a robust and straightforward method for evaluating the inhibitory activity of this compound against a broad spectrum of serine β-lactamases. The provided protocol offers a reliable framework for determining key parameters such as IC50 values, which are essential for characterizing the potency and spectrum of this novel β-lactamase inhibitor. The data clearly demonstrates that ETX1317 is a potent inhibitor of clinically relevant class A, C, and D β-lactamases, highlighting its potential as a therapeutic agent to combat antimicrobial resistance.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Unveiling Synergy Between ETX1317 Sodium and β-Lactams via Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective[1][2]. To counteract this, a promising strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).
ETX1317 is a novel, broad-spectrum β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class[3][4]. It is the active component of the orally bioavailable prodrug ETX0282[4][5]. ETX1317 demonstrates potent inhibition against Ambler Class A, C, and D serine β-lactamases[3][5]. Its mechanism involves the covalent acylation of the serine residue in the active site of these enzymes, thereby inactivating them and restoring the efficacy of β-lactam partners against resistant bacteria[3][4]. This application note provides a detailed protocol for designing and performing a checkerboard assay to evaluate the synergistic potential of ETX1317 sodium in combination with various β-lactam antibiotics.
Data Presentation
The synergistic effect of this compound and a β-lactam antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC is determined from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Table 1: Example Checkerboard Assay Results for this compound and a β-Lactam Antibiotic against a β-Lactamase-Producing Bacterial Strain
| Well | ETX1317 (µg/mL) | β-Lactam (µg/mL) | Growth (+/-) |
| A1 | 8 | 0.25 | - |
| A2 | 8 | 0.5 | - |
| ... | ... | ... | ... |
| H11 | 0 | 256 | + |
| H12 | Growth Control | Growth Control | + |
Table 2: Summary of MIC and FIC Index Calculations
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| ETX1317 | 16 | 2 | 0.125 | 0.375 | Synergy |
| β-Lactam | 128 | 32 | 0.250 |
-
FIC Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
FIC Index (ΣFIC) Calculation:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
Experimental Protocols
This section outlines the detailed methodology for conducting a checkerboard synergy assay.
Materials
-
This compound (powder)
-
β-lactam antibiotic (powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain (e.g., a clinical isolate of Klebsiella pneumoniae producing a known β-lactamase)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1024 µg/mL.
-
Prepare a stock solution of the β-lactam antibiotic in a suitable solvent at a concentration of 1024 µg/mL.
-
Further dilute these stock solutions in CAMHB to create working solutions for the assay.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterial strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial two-fold dilutions of the β-lactam antibiotic along the x-axis (columns 1-10). Start with the highest concentration in column 1 and dilute across to column 10. Column 11 will serve as the β-lactam alone control, and column 12 will be the growth control.
-
Create serial two-fold dilutions of this compound along the y-axis (rows A-G). Start with the highest concentration in row A and dilute down to row G. Row H will serve as the ETX1317 alone control.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except for sterility control wells).
-
The final volume in each well should be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a spectrophotometer can be used for more accurate determination.
-
The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Determine the MIC of each drug alone (from row H and column 11).
-
Determine the MIC of each drug in combination from the wells showing no growth.
-
-
Data Analysis:
-
Calculate the FIC for each drug in the combination wells that show no growth.
-
Calculate the FIC Index (ΣFIC) for each of these combinations.
-
The lowest FIC Index value is reported as the result of the synergy test.
-
Mandatory Visualizations
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Synergistic mechanism of ETX1317 and β-lactam antibiotics.
References
Application Notes and Protocols for MIC Testing of Cefpodoxime and ETX1317 Sodium at a Fixed 1:2 Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX1317 is a novel diazabicyclooctane (DBO) class inhibitor with broad activity against class A, C, and D serine β-lactamases.[1] When combined with the cephalosporin antibiotic cefpodoxime, it restores the latter's activity against many multidrug-resistant (MDR) Gram-negative bacteria. The oral prodrug of ETX1317, ETX0282, is being developed in combination with cefpodoxime proxetil (the oral prodrug of cefpodoxime) for the treatment of urinary tract infections (UTIs).[2]
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of cefpodoxime in combination with ETX1317 sodium at a fixed 1:2 ratio. This specific ratio has been identified as optimal for demonstrating the synergistic activity of the two compounds and is reflective of the intended clinical dosing.[2][3]
Rationale for the 1:2 Fixed Ratio
The selection of a 1:2 fixed ratio of cefpodoxime to ETX1317 for MIC testing is based on several key factors:
-
Optimal Potency : Studies comparing various fixed concentrations and ratios of ETX1317 with cefpodoxime demonstrated that the 1:2 ratio provides maximal potency and an on-scale in vitro MIC testing paradigm.[2]
-
Intrinsic Activity of ETX1317 : Unlike some β-lactamase inhibitors, ETX1317 exhibits intrinsic antibacterial activity. A fixed ratio testing method was found to be the best approach to reveal both the β-lactamase inhibitor (BLI) activity and the β-lactam-enhancing properties of ETX1317.[1][3]
-
Clinical Relevance : The 1:2 ratio is designed to mimic the proposed clinical dosing regimen of the combination, providing a more clinically relevant in vitro susceptibility testing model.[3]
Data Presentation
The combination of cefpodoxime and ETX1317 at a 1:2 ratio has demonstrated significant potentiation of cefpodoxime's activity against a wide range of multidrug-resistant Enterobacterales. Below are summary tables of MIC data from published studies.
Table 1: MIC Values of Cefpodoxime, ETX1317, and the Cefpodoxime/ETX1317 (1:2) Combination against MDR Enterobacterales Clinical Isolates. [4][5]
| Bacterial Isolate | Cefpodoxime MIC (µg/mL) | ETX1317 MIC (µg/mL) | Cefpodoxime/ETX1317 (1:2) Combination MIC (µg/mL) |
| E. coli (ESBL, Carbapenemase-producing) | >64 | 0.25 - 64 | ≤0.5 |
| K. pneumoniae (ESBL, Carbapenemase-producing) | >64 | 0.25 - 64 | ≤0.5 |
| C. freundii (MDR) | >64 | Not Specified | ≤0.5 |
| E. cloacae (MDR) | >64 | Not Specified | ≤0.5 |
Note: The addition of ETX1317 restored cefpodoxime's activity to ≤0.5 µg/mL across all tested Enterobacterales isolates, including carbapenem-resistant strains.[5]
Table 2: Cefpodoxime/ETX1317 (1:2) MIC90 Values against a Broad Panel of β-Lactamase-Producing Enterobacteriaceae. [2]
| Organism Group | Cefpodoxime MIC90 (µg/mL) | Cefpodoxime/ETX1317 (1:2) MIC90 (µg/mL) |
| All Enterobacteriaceae (n=910) | >32 | 0.5 |
| E. coli | >32 | 0.5 |
| K. pneumoniae | >32 | 1 |
| Enterobacter spp. | >32 | 0.25 |
| Citrobacter spp. | >32 | 0.25 |
| Proteus spp. | >32 | 0.12 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
Cefpodoxime reference powder
-
This compound reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension
-
Spectrophotometer or equivalent turbidity measurement device
-
Sterile diluents (e.g., water, DMSO, as appropriate for compound solubility)
-
Incubator (35°C ± 2°C)
2. Preparation of Stock Solutions
-
Cefpodoxime Stock Solution: Prepare a stock solution of cefpodoxime at a concentration of 1280 µg/mL. The choice of solvent should be based on the manufacturer's instructions.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 2560 µg/mL.
-
Combined Stock Solution: To maintain the 1:2 ratio, the stock solutions can be prepared and added to the microtiter plate wells in the appropriate volumes to achieve the desired final concentrations. Alternatively, a combined stock solution can be prepared. For example, to achieve the highest concentration in the dilution series (e.g., 64 µg/mL cefpodoxime and 128 µg/mL ETX1317), prepare a combined stock at 10x the final concentration.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Assay Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the cefpodoxime/ETX1317 sodium combination across the plate. For example, for a starting concentration of 32 µg/mL cefpodoxime and 64 µg/mL ETX1317, add 50 µL of the appropriate stock solution to the first well and then perform serial dilutions.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results
-
The MIC is defined as the lowest concentration of the cefpodoxime/ETX1317 sodium combination that completely inhibits visible growth of the organism.
-
The MIC is reported as the concentration of cefpodoxime in the combination. For example, if the MIC is observed in the well containing 1 µg/mL cefpodoxime and 2 µg/mL ETX1317, the MIC is reported as 1 µg/mL.
Visualizations
Mechanism of Action
Caption: Mechanism of action of cefpodoxime and ETX1317.
Experimental Workflow for MIC Testing
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing ETX1317 Sodium Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETX1317 is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases. It is developed as an orally bioavailable prodrug, ETX0282, which is rapidly converted to the active ETX1317 in vivo. In combination with an oral β-lactam antibiotic such as cefpodoxime (administered as the prodrug cefpodoxime proxetil, CPDP), ETX1317 restores its efficacy against many multidrug-resistant (MDR) Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales.[1][2] These application notes provide detailed protocols for assessing the in vivo efficacy of the ETX0282/CPDP combination in established murine infection models.
Mechanism of Action: β-Lactamase Inhibition
ETX1317 functions as a reversible, covalent inhibitor of serine β-lactamases. The catalytic serine residue in the active site of the β-lactamase enzyme attacks the cyclic urea core of ETX1317. This leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the enzyme and prevents it from hydrolyzing the β-lactam ring of the partner antibiotic. This allows the β-lactam antibiotic to exert its bactericidal effect by inhibiting penicillin-binding proteins (PBPs) involved in cell wall synthesis.
Figure 1: Mechanism of Action of ETX1317 in Combination with a β-Lactam Antibiotic.
Key Animal Models for Efficacy Assessment
The neutropenic murine thigh infection model is a standard for evaluating the efficacy of antibacterial agents against systemic infections. Additionally, given the clinical target of complicated urinary tract infections (cUTIs) for the ETX0282/CPDP combination, the murine ascending urinary tract infection model is highly relevant.
Neutropenic Murine Thigh Infection Model
This model is used to determine the reduction in bacterial load in thigh muscle tissue following treatment.
References
- 1. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
Application of ETX1317 Sodium in Treating Carbapenem-Resistant Enterobacteriaceae (CRE) Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat, limiting therapeutic options for severe infections. ETX1317 is a novel, broad-spectrum diazabicyclooctane (DBO) class serine β-lactamase inhibitor. It is the active moiety of the orally available prodrug ETX0282.[1][2][3] In combination with a β-lactam antibiotic, such as the third-generation cephalosporin cefpodoxime, ETX1317 has demonstrated the ability to restore and enhance antibacterial activity against multidrug-resistant Enterobacteriaceae, including CRE strains.[1][3] This document provides detailed application notes and experimental protocols for the investigation of ETX1317 sodium in the context of CRE infections.
Mechanism of Action
ETX1317 effectively inhibits a wide range of Ambler class A, C, and D serine β-lactamases, which are the predominant mechanisms of resistance in CRE.[2] Unlike earlier DBO inhibitors, ETX1317 features a fluoroacetate moiety, contributing to its high oral bioavailability when administered as the prodrug ETX0282.[4] By binding to and inactivating these β-lactamase enzymes, ETX1317 protects its partner β-lactam antibiotic (e.g., cefpodoxime) from degradation, allowing the β-lactam to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. ETX1317 itself does not possess intrinsic antibacterial activity.[5]
Data Presentation
In Vitro Susceptibility of CRE to Cefpodoxime in Combination with ETX1317
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of cefpodoxime in the presence of ETX1317 against various CRE clinical isolates. The addition of ETX1317 significantly reduces the MIC of cefpodoxime, restoring its activity against these resistant strains.
| Bacterial Species | Isolate ID | β-Lactamase Gene(s) | Cefpodoxime MIC (µg/mL) | Cefpodoxime/ETX1317 MIC (µg/mL) [1:2 ratio] |
| Klebsiella pneumoniae | ARC4486 | KPC-2 | >128 | 0.25 |
| Klebsiella pneumoniae | ARC4488 | KPC-3 | >128 | 0.25 |
| Klebsiella pneumoniae | ARC4420 | OXA-48 | >128 | 1 |
| Klebsiella pneumoniae | ARC5118 | NDM-1, CTX-M-15 | >128 | 1 |
| Escherichia coli | ARC2687 | CTX-M-15 | >128 | 0.125 |
Data sourced from O'Donnell et al., 2020.[2]
In Vivo Efficacy of ETX0282 (prodrug of ETX1317) in Combination with Cefpodoxime Proxetil (CPDP)
The following table presents the in vivo efficacy of the oral combination of ETX0282 and CPDP in a murine thigh infection model against CRE strains. Efficacy is measured by the change in bacterial load (log10 CFU/thigh) after 24 hours of treatment compared to the initial burden at the start of therapy.
| Bacterial Strain | Cefpodoxime/ETX1317 MIC (µg/mL) | Treatment Group | 24h Change in log10 CFU/thigh |
| K. pneumoniae ARC4486 (KPC-2) | 0.25 | Vehicle Control | +2.5 |
| ETX0282/CPDP | -1.8 (stasis) | ||
| ETX0282/CPDP (higher dose) | -2.5 (1-log kill) | ||
| K. pneumoniae ARC4420 (OXA-48) | 1 | Vehicle Control | +2.3 |
| ETX0282/CPDP | -1.5 (stasis) | ||
| ETX0282/CPDP (higher dose) | -2.1 (1-log kill) |
Representative data based on findings from O'Donnell et al., 2020.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of a β-lactam antibiotic in combination with ETX1317 against CRE isolates using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
This compound stock solution
-
β-lactam antibiotic (e.g., cefpodoxime) stock solution
Procedure:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.
-
Add ETX1317 to each well at a fixed concentration (e.g., 4 µg/mL) or in a fixed ratio to the β-lactam (e.g., a 1:2 ratio of cefpodoxime to ETX1317 is cited as optimal).[2]
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic in combination with ETX1317 that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Murine Thigh Infection Model
This protocol outlines a neutropenic mouse thigh infection model to evaluate the in vivo efficacy of ETX1317 in combination with a β-lactam antibiotic against CRE.
Materials:
-
Female CD-1 mice (or other suitable strain)
-
Cyclophosphamide for inducing neutropenia
-
CRE isolate for infection
-
ETX0282 (prodrug of ETX1317) and cefpodoxime proxetil (CPDP) for oral administration
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Thigh tissue homogenizer
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce neutropenia.
-
Inoculum Preparation: Culture the CRE isolate overnight and then dilute it in sterile saline to the desired concentration (typically 10^6 - 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind limb.
-
Treatment: At 2 hours post-infection, begin oral administration of ETX0282/CPDP or vehicle control. Dosing can be administered at various intervals (e.g., every 6 or 8 hours) for 24 hours.
-
Assessment of Bacterial Burden: At the initiation of treatment (0 hours) and at 24 hours post-treatment, humanely euthanize cohorts of mice. Aseptically remove the infected thigh, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the mean number of CFU per thigh for each treatment group and time point. The efficacy of the treatment is determined by the change in log10 CFU/thigh over the 24-hour treatment period compared to the 0-hour control group.
Visualizations
Caption: Mechanism of ETX1317 action in CRE.
Caption: Workflow for the murine thigh infection model.
Caption: ETX1317 drug development pathway.
References
- 1. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of ETX1317 Sodium against ESBL-Producing Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant threat to public health. These multidrug-resistant organisms (MDROs) compromise the efficacy of many β-lactam antibiotics, a cornerstone of antibacterial therapy. ETX1317 sodium is a novel, broad-spectrum diazabicyclooctane (DBO) serine β-lactamase inhibitor.[1][2] It is the active moiety of the orally bioavailable prodrug ETX0282.[3][4][5][6] In combination with a β-lactam antibiotic such as cefpodoxime, ETX1317 has demonstrated the ability to restore and enhance antibacterial activity against ESBL-producing and carbapenem-resistant Enterobacterales.[1][2][3]
These application notes provide detailed protocols for the preclinical evaluation of this compound's efficacy against ESBL-producing Enterobacterales, encompassing in vitro susceptibility testing, enzyme inhibition assays, and in vivo infection models.
Mechanism of Action of ETX1317
ETX1317 is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[6][7] These classes include the most common ESBLs (e.g., CTX-M, TEM, SHV variants) and carbapemases (e.g., KPC, OXA-48).[3][8] By covalently binding to the active site of these enzymes, ETX1317 inactivates them, thereby protecting the partner β-lactam antibiotic from hydrolysis. This allows the β-lactam to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death. Unlike older β-lactamase inhibitors, ETX1317 has a broader spectrum of activity and enhanced potency against many clinically significant β-lactamases.[1][3]
In Vitro Evaluation Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of a β-lactam antibiotic, in combination with a fixed concentration of ETX1317, required to inhibit the visible growth of an ESBL-producing isolate. The broth microdilution method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][8][9]
Experimental Workflow:
Protocol:
-
Isolate Selection: Use a panel of well-characterized ESBL-producing Enterobacterales clinical isolates (e.g., E. coli, K. pneumoniae) and appropriate quality control strains (e.g., E. coli ATCC® 25922, K. pneumoniae ATCC® 700603).
-
Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare stock solutions of the β-lactam antibiotic (e.g., cefpodoxime) and this compound.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the β-lactam antibiotic in CAMHB.
-
Add ETX1317 to each well containing the β-lactam dilution to achieve a fixed final concentration (a concentration of 4 µg/mL is commonly used for diazabicyclooctane inhibitors).
-
The final volume in each well should be 100 µL after inoculation.
-
Include a growth control well (no antibiotic or ETX1317) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
-
-
MIC Reading:
Data Presentation:
| Isolate ID | β-Lactamase(s) | Cefpodoxime MIC (µg/mL) | Cefpodoxime + ETX1317 (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli 123 | CTX-M-15 | >128 | 1 | >128 |
| K. pneumo 456 | SHV-18, TEM-1 | 64 | 0.5 | 128 |
| E. coli 789 | CTX-M-14, OXA-1 | >128 | 0.25 | >512 |
| ATCC 25922 | None | 0.5 | 0.25 | 2 |
Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of ETX1317 in combination with a β-lactam antibiotic over time.
Protocol:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ - 5 x 10⁶ CFU/mL.
-
Test Conditions: Prepare flasks with CAMHB containing:
-
Growth control (no drug)
-
β-lactam alone (at 1x, 2x, or 4x MIC)
-
ETX1317 alone (at a fixed concentration, e.g., 4 µg/mL)
-
β-lactam + ETX1317 (at various concentrations based on MICs)
-
-
Incubation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Enumeration:
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate the dilutions onto Mueller-Hinton agar.
-
Incubate the plates for 18-24 hours at 37°C and count the colonies to determine CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each test condition.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[11] Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Data Presentation:
| Time (h) | Growth Control (log₁₀ CFU/mL) | Cefpodoxime (4x MIC) (log₁₀ CFU/mL) | ETX1317 (4 µg/mL) (log₁₀ CFU/mL) | Cefpodoxime + ETX1317 (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.6 | 4.1 |
| 4 | 7.8 | 5.3 | 5.6 | 3.2 |
| 8 | 8.9 | 5.1 | 5.5 | <2.0 |
| 24 | 9.2 | 5.0 | 5.4 | <2.0 |
β-Lactamase Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of ETX1317 against purified ESBL enzymes using a chromogenic substrate like nitrocefin.[12][13][14]
Protocol:
-
Reagents:
-
Purified β-lactamase enzyme (e.g., CTX-M-15, KPC-2).
-
Nitrocefin stock solution (dissolved in DMSO).[12]
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of ETX1317.
-
Add a fixed concentration of the purified β-lactamase enzyme and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding nitrocefin (final concentration typically 50-100 µM).
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the ETX1317 concentration.
-
Determine the IC₅₀ value, which is the concentration of ETX1317 that inhibits 50% of the enzyme's activity.
-
Data Presentation:
| Enzyme | ETX1317 IC₅₀ (nM) | Avibactam IC₅₀ (nM) |
| CTX-M-15 | 2 | 15 |
| KPC-2 | 10 | 40 |
| SHV-5 | 5 | 25 |
| P. aeruginosa AmpC | 30 | 150 |
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents and are a key component of the data package for regulatory submissions.[15]
Murine Thigh Infection Model
This model is used to assess the efficacy of antimicrobials in a deep-tissue infection setting and to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.[4]
Experimental Workflow:
Protocol:
-
Animal Model: Use female ICR or BALB/c mice.
-
Neutropenia: Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection. This makes the model reliant on the antimicrobial agent's efficacy.
-
Infection: On day 0, inject approximately 10⁶ CFU of the ESBL-producing strain in 0.1 mL of saline directly into the thigh muscle of each mouse.
-
Treatment: At 2 hours post-infection, begin treatment. Administer the prodrugs (e.g., ETX0282 and cefpodoxime proxetil) via oral gavage. Test various dosing regimens. Include a vehicle control group.
-
Endpoint: At 24 hours after the start of treatment, euthanize the mice. Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on agar plates.
-
Analysis: Calculate the mean log₁₀ CFU per thigh for each treatment group and compare it to the vehicle control group. A static dose is the dose required to achieve no change in bacterial burden over 24 hours, while a 1-log or 2-log kill dose demonstrates significant bactericidal activity.
Murine Ascending Urinary Tract Infection (UTI) Model
This model mimics human UTIs and is particularly relevant for evaluating treatments for complicated UTIs (cUTIs), a primary indication for the ETX1317 combination.[4][16][17][18]
Protocol:
-
Animal Model: Use female BALB/c mice.
-
Infection: Anesthetize the mice. Introduce a bacterial suspension of an ESBL-producing uropathogenic E. coli (UPEC) strain (approximately 10⁷-10⁸ CFU in 50 µL) directly into the bladder via transurethral catheterization.
-
Treatment: Begin treatment 24 hours post-infection via oral gavage with the prodrug combination. Administer treatment for 3-5 days.
-
Endpoint: At the end of the treatment period (and typically 24 hours after the last dose), euthanize the mice. Aseptically harvest the bladder and kidneys.
-
Analysis: Homogenize the organs separately and perform quantitative culture to determine the bacterial burden (log₁₀ CFU/gram of tissue). Compare the bacterial loads in the treatment groups to the vehicle control group.
Data Presentation for In Vivo Models:
| Treatment Group (Dose, mg/kg) | Mean Bacterial Burden (log₁₀ CFU/Thigh ± SD) | Reduction vs. Control (log₁₀ CFU) |
| Vehicle Control | 7.8 ± 0.4 | - |
| Cefpodoxime Proxetil (50) | 7.5 ± 0.5 | 0.3 |
| ETX0282 (25) + Cefpodoxime Proxetil (50) | 5.1 ± 0.6 | 2.7 |
| ETX0282 (50) + Cefpodoxime Proxetil (50) | 4.2 ± 0.5 | 3.6 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound against ESBL-producing Enterobacterales. The combination of in vitro susceptibility and mechanistic studies with robust in vivo infection models is essential for characterizing the potential of this novel β-lactamase inhibitor combination to address the critical unmet medical need posed by these resistant pathogens. Adherence to standardized methodologies, such as those provided by CLSI, ensures the generation of high-quality, reproducible data suitable for further development and regulatory consideration.[10][13][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. oxfordbiosystems.com [oxfordbiosystems.com]
- 7. slh.wisc.edu [slh.wisc.edu]
- 8. iacld.com [iacld.com]
- 9. goums.ac.ir [goums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. nitrocefin.com [nitrocefin.com]
- 13. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mouse thigh infection model. [bio-protocol.org]
- 16. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 17. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming inoculum effect in ETX1317 sodium susceptibility testing
Welcome to the technical support center for ETX1317 sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inoculum effect during antimicrobial susceptibility testing of ETX1317.
Frequently Asked Questions (FAQs)
Q1: What is the inoculum effect and why is it relevant for ETX1317?
A1: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases significantly with a higher bacterial inoculum.[1][2] This is particularly relevant for β-lactam antibiotics when tested against bacteria that produce β-lactamase enzymes.[2] As ETX1317 is a novel β-lactamase inhibitor combination, understanding and mitigating the inoculum effect is critical for accurate susceptibility assessment, especially in infections with high bacterial densities.
Q2: We are observing higher than expected ETX1317 MIC values in our assays. Could this be due to the inoculum effect?
A2: Yes, elevated MIC values can be a strong indicator of an inoculum effect. This is often observed when the bacterial inoculum used in the susceptibility test is higher than the standardized concentration recommended by guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[2] We recommend verifying your inoculum density.
Q3: What is the standard inoculum concentration for broth microdilution testing?
A3: According to CLSI guidelines, the standard inoculum for broth microdilution MIC testing is approximately 5 x 10^5 colony-forming units (CFU)/mL.[2] Adherence to this standard is crucial for reproducible and accurate MIC values.
Q4: How can we confirm that the variability in our ETX1317 MIC results is due to the inoculum effect?
A4: To confirm an inoculum effect, you can perform parallel MIC assays using a standard inoculum (5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL).[1] A significant increase (typically ≥8-fold) in the MIC at the higher inoculum concentration would confirm the presence of an inoculum effect.[2]
Troubleshooting Guide
Issue 1: Inconsistent ETX1317 MIC values across experiments.
-
Possible Cause: Inconsistent inoculum preparation is a common source of variability in MIC testing. Even minor deviations from the standard inoculum density can affect the MIC of β-lactam agents.[2]
-
Troubleshooting Steps:
-
Ensure that the bacterial suspension is standardized to a 0.5 McFarland standard.
-
Use freshly prepared bacterial cultures for inoculum preparation.
-
Vortex the bacterial suspension thoroughly before dilution.
-
Perform colony counts on your inoculum preparations to verify the CFU/mL.
-
Ensure the dilution of the bacterial suspension for the MIC test occurs within 15 minutes of preparing the standard inoculum.
-
Issue 2: ETX1317 appears less potent in our in vitro models than expected.
-
Possible Cause: A high bacterial load in your in vitro model could be leading to an inoculum effect, thus reducing the apparent potency of ETX1317.
-
Troubleshooting Steps:
-
Quantify the bacterial density in your model at the time of drug administration.
-
If the bacterial load is high (>10^7 CFU/mL), consider the potential for an inoculum effect when interpreting the results.
-
Test ETX1317 at multiple inoculum concentrations to characterize the extent of the inoculum effect for your specific bacterial strains.
-
Experimental Protocols
Protocol 1: Assessment of Inoculum Effect on ETX1317 MIC
This protocol allows for the direct assessment of the inoculum effect on the MIC of ETX1317 against a specific bacterial isolate.
-
Isolate Preparation: Subculture the bacterial isolate on an appropriate agar medium and incubate overnight to obtain well-isolated colonies.
-
Inoculum Preparation (Standard and High):
-
Prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).
-
Standard Inoculum: Dilute the 0.5 McFarland suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
High Inoculum: Prepare a second dilution from the 0.5 McFarland suspension to achieve a final concentration of 5 x 10^7 CFU/mL in the test wells.[1]
-
-
Broth Microdilution:
-
Perform broth microdilution testing according to CLSI guidelines.
-
Prepare serial twofold dilutions of ETX1317 in cation-adjusted Mueller-Hinton broth.
-
Inoculate two sets of microdilution trays, one with the standard inoculum and one with the high inoculum.
-
-
Incubation: Incubate the trays at 35-37°C for 16-20 hours.
-
MIC Determination: Determine the MIC for both the standard and high inoculum plates. The MIC is the lowest concentration of ETX1317 that completely inhibits visible bacterial growth.
-
Data Interpretation: Compare the MIC values obtained from the standard and high inoculum tests. A significant increase in the MIC at the high inoculum indicates an inoculum effect.
Quantitative Data
Table 1: Hypothetical ETX1317 MIC Data Illustrating the Inoculum Effect against a β-lactamase-producing Klebsiella pneumoniae Isolate
| Inoculum Concentration (CFU/mL) | ETX1317 MIC (µg/mL) | Interpretation |
| 5 x 10^5 (Standard) | 2 | Susceptible |
| 5 x 10^6 | 8 | Moderate Inoculum Effect |
| 5 x 10^7 (High) | 32 | Significant Inoculum Effect |
Visualizations
Caption: Workflow for Investigating the Inoculum Effect of ETX1317.
References
optimizing ETX1317 sodium concentration in combination therapies
Welcome to the technical support center for ETX1317. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ETX1317 sodium in combination therapies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is ETX1317 and how does it work?
A1: ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1] It is the active component of the orally available prodrug ETX0282.[2][3] ETX1317 works by covalently binding to and inactivating a wide range of bacterial serine β-lactamases, including Class A (like KPC, CTX-M), Class C (AmpC), and some Class D (OXA) enzymes.[2][4][5] This action restores the efficacy of partner β-lactam antibiotics, which would otherwise be degraded by these enzymes.[1][4][6] It is currently in development in combination with the cephalosporin cefpodoxime.[6]
Q2: Why is sodium concentration a consideration for ETX1317 experiments?
A2: ETX1317 is provided as a sodium salt ("this compound") to ensure its solubility and stability in aqueous solutions.[7] The overall ionic strength of experimental buffers and media, contributed to by sodium and other ions, is a critical factor in biochemical and microbiological assays for several reasons:
-
Enzyme Kinetics: The activity of β-lactamase enzymes and the inhibitory action of ETX1317 can be sensitive to the ionic strength of the medium. Changes in ion concentration can alter the electrostatic interactions involved in substrate or inhibitor binding to the enzyme's active site.[2][4][8]
-
Bacterial Growth: Standardized media, such as Cation-Adjusted Mueller Hinton Broth (CAMHB), are required for antimicrobial susceptibility testing (AST) to ensure consistent and reproducible bacterial growth and MIC values. These media have a defined concentration of divalent cations (Ca²⁺, Mg²⁺), and the overall ionic environment, including sodium, is kept consistent.[3][6][9]
-
Compound Stability and Solubility: Although ETX1317 is formulated as a sodium salt for improved solubility, extreme variations in the sodium concentration or overall ionic strength of a solution could potentially lead to precipitation, affecting the accuracy of results.
For consistency and reproducibility, it is crucial to adhere to standardized media and buffer formulations as detailed in the protocols below.
Q3: What β-lactam antibiotics can be combined with ETX1317?
A3: ETX1317 has been shown to restore the activity of multiple β-lactam partners against multi-drug-resistant Enterobacterales.[1][4] While it is clinically being developed with cefpodoxime, preclinical studies have demonstrated its ability to protect other oral β-lactams as well.[4] The choice of partner depends on the specific research question, target pathogens, and the spectrum of β-lactamases they produce.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with ETX1317.
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability in Minimum Inhibitory Concentration (MIC) results between experiments. | 1. Inconsistent Media Preparation: The concentration of divalent cations (Ca²⁺, Mg²⁺) and the overall ionic strength of the Mueller Hinton Broth can significantly impact MIC values, especially for certain antibiotic classes against organisms like P. aeruginosa. 2. Inoculum Preparation: Incorrect final inoculum density is a common source of error in susceptibility testing.[10] 3. Compound Degradation: Improper storage of ETX1317 or the partner antibiotic stock solutions can lead to loss of potency. | 1. Use Standardized Media: Strictly adhere to CLSI guidelines for preparing Cation-Adjusted Mueller Hinton Broth (CAMHB). Use high-purity water and accurately supplement with Ca²⁺ and Mg²⁺ stock solutions. Do not use non-standard buffers or media unless required by the experimental design, and be sure to report it.[11] 2. Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute according to CLSI protocols to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. 3. Proper Stock Handling: Prepare fresh stock solutions or aliquot single-use vials and store at -20°C or below.[7] Avoid repeated freeze-thaw cycles. |
| Precipitate observed in stock solution or during assay setup. | 1. Solubility Limit Exceeded: The concentration of ETX1317 or the partner drug may be too high for the chosen solvent. 2. Incorrect Solvent: Using a solvent in which this compound or the partner drug is not fully soluble. This compound is generally soluble in aqueous buffers and DMSO.[7] 3. pH or Ionic Strength Issues: Preparing stock solutions in a buffer with an inappropriate pH or extreme ionic strength could reduce solubility. | 1. Consult Solubility Data: Refer to the manufacturer's data sheet for solubility information. Prepare a stock solution at a concentration known to be soluble. 2. Use Recommended Solvents: For in vitro testing, prepare high-concentration stock solutions in DMSO and then dilute into the final aqueous assay medium (e.g., CAMHB). Ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting bacterial growth. 3. Use Standard Buffers: Dissolve this compound directly in a standard biological buffer (like PBS) or the final testing medium (CAMHB) for working solutions. |
| Checkerboard assay shows no synergy, or results are difficult to interpret. | 1. Incorrect Drug Ratio: The fixed ratio or range of concentrations tested may not be optimal for detecting synergy. 2. Inherent Variability: The checkerboard method can have inherent variability; minor shifts in MIC can change the Fractional Inhibitory Concentration (FIC) index classification. 3. Antagonism: While unlikely for this combination type, the chosen concentrations could theoretically be antagonistic. | 1. Perform Dose-Range Finding: First, accurately determine the MIC of each compound individually. Center the checkerboard concentrations around the individual MICs (e.g., from 4x MIC to 1/16x MIC). 2. Increase Replicates: To improve confidence in the results, perform the assay in triplicate or with more replicates. A result is typically classified as synergistic only if the FIC index is ≤ 0.5.[12] 3. Confirm with Time-Kill Assay: The time-kill assay is considered the gold standard for confirming synergy. Use the concentrations identified as potentially synergistic in the checkerboard to see if the combination results in a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent. |
| Enzymatic assay shows lower-than-expected inhibition of β-lactamase. | 1. Incorrect Buffer Composition: As an enzymatic reaction, β-lactamase inhibition is highly sensitive to buffer conditions. Incorrect pH or ionic strength can reduce inhibitor potency.[4] 2. Enzyme Degradation: The purified β-lactamase enzyme may have lost activity due to improper storage or handling. | 1. Use Optimized Assay Buffer: Utilize the published buffer for ETX1317 enzymatic assays: 100 mM sodium phosphate (pH 7.0), 10 mM sodium bicarbonate, and 0.005% Triton X-100 .[13] The sodium concentration here is a key component of the buffer's ionic strength. 2. Verify Enzyme Activity: Always run a control reaction with the enzyme and substrate (e.g., nitrocefin) but without the inhibitor to ensure the enzyme is active. |
Key Experimental Protocols
Protocol 1: Preparation of Cation-Adjusted Mueller Hinton Broth (CAMHB)
Adherence to standardized media is critical for antimicrobial susceptibility testing. This protocol follows CLSI guidelines.
Materials:
-
Mueller Hinton Broth (MHB) powder
-
High-purity distilled or deionized water
-
Stock solution of MgCl₂·6H₂O (8.36 g in 100 mL water)
-
Stock solution of CaCl₂·2H₂O (3.68 g in 100 mL water)
-
Sterile flasks and glassware
Procedure:
-
Prepare MHB according to the manufacturer's instructions (typically 21 g of powder per 1 L of water).[6]
-
Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize by autoclaving at 121°C for 15 minutes.[6]
-
Allow the broth to cool to room temperature.
-
Aseptically add calcium and magnesium stock solutions to achieve a final concentration of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺ .[6] The exact amount to add may need to be determined after measuring the basal cation concentration in the prepared MHB lot.
-
The final pH of the medium should be between 7.2 and 7.4 at room temperature.
-
Store the prepared CAMHB at 2-8°C.
Protocol 2: Broth Microdilution MIC and Checkerboard Synergy Assay
This protocol outlines how to determine the MIC of ETX1317 in combination with a partner β-lactam (e.g., cefpodoxime) and assess for synergy.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1280 µg/mL stock solution of cefpodoxime (CPD) in a suitable solvent (e.g., DMSO).
-
Prepare a 1280 µg/mL stock solution of this compound in CAMHB or sterile water.
-
-
Plate Preparation (Checkerboard):
-
Use a standard 96-well microtiter plate.
-
Dispense 50 µL of CAMHB into all wells.
-
In row H, add an additional 50 µL of the CPD stock solution to column 1 and perform 2-fold serial dilutions across the row (columns 1-10) by transferring 50 µL. Discard the final 50 µL from column 10. This row will determine the MIC of CPD alone.
-
In column 12, add an additional 50 µL of the ETX1317 stock solution to row A and perform 2-fold serial dilutions down the column (rows A-G). This column will determine the MIC of ETX1317 alone.
-
Create the checkerboard matrix by adding 25 µL of CPD and 25 µL of ETX1317 at various concentrations to the inner wells (columns 1-10, rows A-G).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from fresh colonies on an agar plate in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL after adding 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to all wells except for a sterility control well (e.g., H12).
-
Include a growth control well containing only inoculum and broth (e.g., G12).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
-
Reading Results and Calculating FIC Index:
-
The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of A + FIC of B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
No Interaction (Indifference): 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualizations
Experimental Workflow for Synergy Testing
References
- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 2. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmmedia.in [tmmedia.in]
- 4. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 5. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 6. himedialabs.com [himedialabs.com]
- 7. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of ETX1317 Sodium in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility challenges encountered with ETX1317 sodium in aqueous buffer systems. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the initial steps to troubleshoot this issue?
A1: Poor solubility of this compound in aqueous buffers can be influenced by several factors. Begin by systematically evaluating the following:
-
pH of the Buffer: The solubility of ionizable compounds is often pH-dependent.[1][2][3][4] As ETX1317 is a sodium salt of a carboxylic acid, its solubility is expected to be higher at neutral to alkaline pH where it exists predominantly in its more soluble ionized (carboxylate) form.[5]
-
Buffer Concentration and Composition: High concentrations of certain buffer salts can lead to "salting out," where the solubility of the compound decreases. The specific ions in the buffer can also interact with the drug substance.
-
Temperature: While many compounds exhibit increased solubility at higher temperatures, this is not universal.[6] Assess the effect of temperature on the dissolution process.
-
Concentration of this compound: Ensure that the intended concentration does not exceed the intrinsic solubility of this compound in the chosen buffer system.
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: this compound is the salt of a weak acid. In solution, an equilibrium exists between the ionized (carboxylate) form and the non-ionized (carboxylic acid) form. The non-ionized form is generally less soluble in aqueous media.
-
At lower pH (acidic conditions): The equilibrium shifts towards the non-ionized form, which can lead to precipitation.
-
At higher pH (neutral to alkaline conditions): The compound remains in its ionized, more soluble form.
Therefore, if you are experiencing poor solubility, ensuring your buffer pH is neutral or slightly alkaline (e.g., pH 7.0 - 8.0) is a critical first step.
Q3: Can the type of buffer I use impact the solubility of this compound?
A3: Yes, the choice of buffer can influence solubility. While common buffers like phosphate-buffered saline (PBS) and Tris are widely used, interactions can occur. For instance, high concentrations of phosphate ions could potentially interact with the sodium salt. It is advisable to test solubility in a few different buffer systems to identify the most suitable one for your experiment.
Q4: I've optimized the pH and buffer system, but solubility is still an issue. What other strategies can I employ?
A4: If solubility remains a challenge, consider the following advanced techniques:
-
Use of Co-solvents: The addition of a small percentage of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of many compounds.[7][8] Commonly used co-solvents in biological research include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to start with a low percentage (e.g., 1-5%) and ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Inclusion of Surfactants: Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can be used at low concentrations (typically below their critical micelle concentration) to improve the wetting and solubility of powder. One study noted the use of 0.005% Triton X-100 in an assay buffer for a related compound.
Experimental Protocols
Protocol 1: Systematic Evaluation of Buffer pH on this compound Solubility
Objective: To determine the optimal pH for dissolving this compound in a selected buffer system.
Materials:
-
This compound powder
-
Selected buffer (e.g., 50 mM Sodium Phosphate)
-
Acids and bases for pH adjustment (e.g., 1 M HCl, 1 M NaOH)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Prepare a series of the selected buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a supersaturated stock. The target concentration should be in excess of the expected solubility.
-
Vortex each solution vigorously for 2 minutes.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow them to reach equilibrium. Gentle agitation during this time is recommended.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the measured solubility (e.g., in mg/mL) against the buffer pH to identify the optimal pH range.
Data Presentation
Table 1: Hypothetical Solubility of this compound in 50 mM Sodium Phosphate Buffer at Different pH Values
| Buffer pH | Solubility (mg/mL) | Observations |
| 6.0 | 0.5 | Significant precipitation |
| 6.5 | 2.1 | Moderate precipitation |
| 7.0 | 8.5 | Minor precipitation |
| 7.5 | 15.2 | Clear solution |
| 8.0 | 15.5 | Clear solution |
Visualizations
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor solubility of this compound.
References
- 1. Item - Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. ymswbiotech.com [ymswbiotech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rjptonline.org [rjptonline.org]
Addressing Variability in ETX1317 Sodium MIC Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) results for ETX1317 sodium. By understanding the potential sources of variability and following standardized protocols, consistent and reliable data can be achieved.
Frequently Asked Questions (FAQs)
Q1: What is ETX1317 and how does it work?
ETX1317 is a novel, potent, broad-spectrum diazabicyclooctane serine β-lactamase inhibitor.[1][2] It is the active component of the orally available prodrug ETX0282.[1][3] ETX1317 works by inactivating a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes, which are responsible for resistance to many β-lactam antibiotics in Gram-negative bacteria.[1][2] By inhibiting these enzymes, ETX1317 restores the activity of partner β-lactam antibiotics, such as cefpodoxime.[2][4]
Q2: What is the general mechanism of action for ETX1317?
ETX1317 forms a covalent, slowly reversible complex with the serine residue in the active site of the β-lactamase enzyme.[1][3] This inactivation prevents the enzyme from hydrolyzing and inactivating the partner β-lactam antibiotic, allowing the antibiotic to reach its target and exert its antibacterial effect.[5]
Troubleshooting Guide for this compound MIC Variability
Variability in MIC results can arise from multiple factors, ranging from the experimental setup to the specific characteristics of the bacterial isolates being tested. This guide provides a systematic approach to identifying and addressing these potential issues.
Issue 1: Higher-than-expected MIC values or inconsistent replicates.
This is one of the most common challenges in antimicrobial susceptibility testing. The underlying causes can often be traced back to the assay conditions or the bacterial strain itself.
Potential Causes & Troubleshooting Steps:
-
Inoculum Preparation: An incorrect inoculum size is a primary source of MIC variability. A higher-than-recommended bacterial density (the "inoculum effect") can lead to elevated MIC values, particularly for β-lactam/β-lactamase inhibitor combinations, as the increased number of β-lactamase enzymes can overwhelm the inhibitor.[6]
-
Recommendation: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution for the final inoculum in the MIC assay.[7] Regularly calibrate turbidimeters or spectrophotometers used for standardization.
-
-
Medium Composition: The type and quality of the growth medium can influence bacterial growth and the activity of the antimicrobial agent.
-
Recommendation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST for non-fastidious bacteria. Ensure the medium is within its expiry date and stored under appropriate conditions.
-
-
Presence of Non-Serine β-Lactamases: ETX1317 is a serine β-lactamase inhibitor and is not active against metallo-β-lactamases (MBLs), which are Ambler class B enzymes.[2][4] Strains expressing MBLs will exhibit high MIC values to the ETX1317/β-lactam combination.
-
Recommendation: Screen isolates for the presence of MBLs, especially if high-level resistance is observed. This can be done using phenotypic assays (e.g., using MBL inhibitors like EDTA) or molecular methods to detect MBL-encoding genes.
-
-
Overexpression of Efflux Pumps: Some bacteria can actively pump antimicrobial agents out of the cell, leading to increased MICs.
-
Recommendation: If efflux is suspected, consider performing MIC testing with and without an efflux pump inhibitor (EPI) to assess its contribution to the observed MIC.
-
Issue 2: Variability between different testing methods (e.g., broth microdilution vs. agar dilution).
Discrepancies between different susceptibility testing methods can occur due to inherent differences in the techniques.
Potential Causes & Troubleshooting Steps:
-
Methodological Differences: Broth microdilution and agar dilution, while both "gold standard" methods, can sometimes yield slightly different results.[8] Factors such as antibiotic diffusion in agar and precise inoculum application can contribute to this.
-
This compound Stability: The stability of this compound in solution over the course of the experiment is crucial.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If storing solutions, validate the storage conditions and duration to ensure the compound's integrity.
-
Experimental Protocols
Broth Microdilution MIC Assay Protocol (as per CLSI guidelines)
-
Preparation of this compound and Partner β-Lactam:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility).
-
Prepare a stock solution of the partner β-lactam antibiotic.
-
Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]
-
Data Presentation: Example MIC Data
| Bacterial Strain | β-Lactamase Profile | Cefpodoxime MIC (µg/mL) | Cefpodoxime/ETX1317 (2:1) MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type | 0.25 | 0.125 |
| K. pneumoniae (ESBL) | CTX-M-15 | >64 | 0.5 |
| K. pneumoniae (KPC) | KPC-2 | >64 | 1 |
| P. aeruginosa (MBL) | VIM-1 | >64 | >64 |
Note: The above data is illustrative and not from a specific study.
Visualizations
ETX1317 Mechanism of Action
Caption: Mechanism of ETX1317 action.
Troubleshooting Workflow for MIC Variability
Caption: Troubleshooting workflow for MIC variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. asm.org [asm.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Reproducibility in β-Lactamase Inhibition Assays with ETX1317 Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ETX1317 sodium in β-lactamase inhibition assays. Our goal is to enhance experimental reproducibility by offering detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and key kinetic data.
Troubleshooting Guide
This guide addresses common issues encountered during β-lactamase inhibition assays with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability in IC50 or Ki values between experiments | 1. This compound Instability: this compound solutions may degrade over time, especially if not stored properly. 2. Enzyme Activity Loss: β-lactamase enzymes can lose activity due to improper storage, handling, or multiple freeze-thaw cycles. 3. Substrate (Nitrocefin) Degradation: Nitrocefin is light-sensitive and can degrade, leading to high background absorbance. 4. Inaccurate Pipetting: Small volume inaccuracies can lead to significant concentration errors. | 1. Prepare fresh this compound solutions for each experiment from a solid stock stored under recommended conditions (dry, dark, at -20°C for long-term storage).[1] 2. Aliquot the enzyme after purification and store it at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during experimental setup. 3. Prepare nitrocefin solution fresh and protect it from light. Use a buffer system that ensures its stability throughout the assay. 4. Calibrate pipettes regularly. Use filtered tips to prevent cross-contamination. |
| No or Weak Inhibition Observed | 1. Incorrect Enzyme Class: ETX1317 is a serine β-lactamase inhibitor and is not effective against Class B metallo-β-lactamases (MBLs).[2][3] 2. Inactive ETX1317: The compound may have degraded. 3. Sub-optimal Assay Conditions: pH, temperature, or buffer components may not be optimal for inhibitor binding. | 1. Confirm the class of the β-lactamase being used. ETX1317 is active against Class A, C, and D enzymes.[2][4] 2. Use a fresh, validated stock of this compound. 3. Ensure the assay buffer is at the recommended pH (typically 7.0) and contains necessary components like sodium bicarbonate and a non-ionic detergent (e.g., Triton X-100).[3][5] |
| High Background Signal | 1. Nitrocefin Hydrolysis: Spontaneous hydrolysis of nitrocefin can occur. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with microbial growth that produces β-lactamases. | 1. Include a "no enzyme" control to measure the rate of spontaneous substrate hydrolysis and subtract this from all other readings. 2. Use sterile, filtered buffers and reagents. |
| "Inoculum Effect" Observed in MIC Assays | High concentrations of bacteria can hydrolyze the β-lactam partner antibiotic before ETX1317 can effectively inhibit the β-lactamases.[6] | 1. Standardize the bacterial inoculum concentration as per CLSI guidelines. 2. Ensure a pre-incubation step of the bacteria with ETX1317 before adding the β-lactam antibiotic in kinetic studies. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ETX1317?
ETX1317 is a diazabicyclooctane (DBO) based serine β-lactamase inhibitor.[3][7] It works by covalently acylating the catalytic serine residue in the active site of Ambler Class A, C, and D β-lactamases.[2] This forms a stable acyl-enzyme complex, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics.[2] For most β-lactamases, this covalent binding is reversible.[2][4]
2. How should I prepare and store this compound stock solutions?
This compound should be stored as a solid in a dry, dark environment at 0-4°C for short-term and -20°C for long-term storage.[1] Stock solutions can be prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) or DMSO.[1][4] For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation. If storing stock solutions, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.
3. What is the spectrum of activity for ETX1317?
ETX1317 has broad-spectrum activity against Ambler Class A (e.g., TEM, SHV, CTX-M, KPC), Class C (e.g., AmpC), and Class D (e.g., OXA) serine β-lactamases.[4][8] It is not effective against Class B metallo-β-lactamases (MBLs) which utilize a zinc ion for catalysis.[2][3]
4. Can ETX1317 be used in combination with any β-lactam antibiotic?
In principle, ETX1317 can restore the activity of many β-lactam antibiotics that are susceptible to hydrolysis by serine β-lactamases.[7] It has been clinically developed in combination with cefpodoxime proxetil.[7] The choice of the partner β-lactam depends on the specific pathogen and the resistance mechanisms present.
5. What controls should be included in my β-lactamase inhibition assay?
-
Positive Control: A known β-lactamase inhibitor (e.g., avibactam or tazobactam) to ensure the assay is working correctly.
-
Negative Control (No Inhibitor): To measure the uninhibited enzyme activity.
-
No Enzyme Control: To measure the rate of spontaneous substrate (nitrocefin) degradation.
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve ETX1317.
Quantitative Data Summary
The following tables summarize the kinetic parameters of ETX1317 against various β-lactamases.
Table 1: Inhibition of Purified β-Lactamases by ETX1317
| Enzyme | Ambler Class | IC50 (µM) after 60 min |
| CTX-M-15 | A | 0.002 |
| KPC-2 | A | 0.007 |
| SHV-5 | A | 0.006 |
| TEM-1 | A | 0.021 |
| P. aeruginosa AmpC | C | 0.003 |
| E. cloacae P99 AmpC | C | 0.003 |
| OXA-10 | D | 0.046 |
| OXA-23 | D | 0.22 |
| OXA-24/40 | D | 0.54 |
| OXA-48 | D | 0.027 |
Data extracted from ACS Infectious Diseases, 2020, 6, 6, 1338–1349.[3]
Table 2: Kinetic Constants for ETX1317 Interaction with β-Lactamases
| Enzyme | Ambler Class | kinact/Ki (M-1s-1) | koff (s-1) |
| CTX-M-15 | A | 210,000 ± 10,000 | 0.0021 ± 0.0001 |
| KPC-2 | A | 130,000 ± 10,000 | 0.0011 ± 0.0001 |
| SHV-5 | A | 140,000 ± 10,000 | 0.0013 ± 0.0001 |
| P. aeruginosa AmpC | C | 290,000 ± 20,000 | 0.00041 ± 0.00002 |
| OXA-48 | D | 1,100 ± 100 | Too slow to measure |
Data extracted from ACS Infectious Diseases, 2021, 7, 114-122.[4]
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for ETX1317
This protocol describes a continuous absorbance assay using the chromogenic substrate nitrocefin to determine the half-maximal inhibitory concentration (IC50) of ETX1317.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin
-
Assay Buffer: 100 mM sodium phosphate (pH 7.0), 10 mM sodium bicarbonate, 0.005% Triton X-100[5]
-
96-well or 384-well clear microplates
-
Microplate reader capable of reading absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the ETX1317 stock solution to create a range of concentrations.
-
Prepare a working solution of the β-lactamase enzyme in the assay buffer. The final concentration should result in a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Prepare a working solution of nitrocefin (e.g., 100 µM) in the assay buffer.[3]
-
-
Assay Setup:
-
In the microplate wells, add the ETX1317 dilutions.
-
Add the β-lactamase enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 490 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
Mechanism of Action of ETX1317
Caption: Covalent inhibition of serine β-lactamases by ETX1317.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of ETX1317.
References
- 1. mdpi.com [mdpi.com]
- 2. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amoxicillin and clavulanate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. m.youtube.com [m.youtube.com]
- 7. High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment strategies for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Technical Support Center: Protocol Refinement for β-Lactamase Inhibition Studies with ETX1317
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining protocols for studying the β-lactamase inhibitor, ETX1317. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ETX1317?
A1: ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane class.[1] Its primary function is to inactivate bacterial β-lactamase enzymes. These enzymes are a major mechanism of resistance in bacteria to β-lactam antibiotics. By inhibiting these enzymes, ETX1317 restores the efficacy of co-administered β-lactam antibiotics against many multi-drug-resistant Gram-negative bacteria.[1]
Q2: Against which classes of β-lactamases is ETX1317 active?
A2: ETX1317 demonstrates potent inhibitory activity against Ambler class A, C, and D serine β-lactamases.[2] It is important to note that, like other diazabicyclooctane inhibitors such as avibactam, ETX1317 is not active against class B metallo-β-lactamases (MBLs) like NDM-1 or VIM-1.[3][4]
Q3: How does the potency of ETX1317 compare to other β-lactamase inhibitors?
A3: In in-vitro studies, ETX1317 has shown greater potency and a broader spectrum of inhibition compared to avibactam, another diazabicyclooctane β-lactamase inhibitor.[1][3] This enhanced activity is particularly notable against key carbapenemases such as KPC-2 and OXA-48.[3][4]
Q4: What is the clinical application of ETX1317?
A4: ETX1317 is being developed as an oral combination therapy with the oral cephalosporin cefpodoxime proxetil.[1] This combination, with the oral prodrug of ETX1317 being ETX0282, is intended to treat complicated urinary tract infections (cUTIs) and other infections caused by multi-drug-resistant Enterobacterales.[1]
Troubleshooting Guide
Issue 1: High variability in IC50 values for ETX1317 against a specific β-lactamase.
-
Possible Cause 1: Enzyme Purity and Concentration. The purity and accurate concentration determination of the purified β-lactamase are critical. Contaminating proteins can interfere with the assay, and inaccurate enzyme concentration will lead to erroneous IC50 calculations.
-
Troubleshooting Step: Verify the purity of your enzyme preparation using SDS-PAGE. Determine the active enzyme concentration by titration with a known inhibitor or by a well-established activity assay before initiating IC50 studies.
-
-
Possible Cause 2: Substrate Concentration. The concentration of the chromogenic substrate (e.g., nitrocefin) used in the assay can influence the apparent IC50 value, especially for competitive inhibitors.
-
Troubleshooting Step: Ensure that the substrate concentration is at or below the Michaelis-Menten constant (Km) for the specific β-lactamase. This minimizes competition between the substrate and the inhibitor, providing a more accurate measure of inhibitory potency.
-
-
Possible Cause 3: Incubation Time. For time-dependent inhibitors, the pre-incubation time of the enzyme with the inhibitor before adding the substrate is a critical parameter.
Issue 2: No significant potentiation of β-lactam activity in checkerboard assays.
-
Possible Cause 1: Inappropriate β-Lactam Partner. The choice of the β-lactam partner is crucial. The partner antibiotic must be a substrate for the β-lactamase produced by the test organism.
-
Troubleshooting Step: Confirm that the β-lactamase(s) produced by your bacterial strain are known to hydrolyze the selected partner antibiotic. For ETX1317, combinations with cefpodoxime have been shown to be effective.[3]
-
-
Possible Cause 2: Presence of Non-Targeted Resistance Mechanisms. The bacterial strain may possess other resistance mechanisms that are not affected by β-lactamase inhibition, such as efflux pumps, porin mutations, or target site alterations (e.g., PBP mutations).
-
Troubleshooting Step: Characterize the resistance profile of your test strains more broadly. Consider using strains with well-defined resistance mechanisms.
-
-
Possible Cause 3: Inoculum Effect. A high bacterial inoculum can lead to the production of a large amount of β-lactamase, potentially overwhelming the inhibitor.
-
Troubleshooting Step: Strictly adhere to standardized inoculum preparation procedures for antimicrobial susceptibility testing (e.g., CLSI or EUCAST guidelines).
-
Quantitative Data
The following table summarizes the in-vitro inhibitory activity of ETX1317 against a panel of purified β-lactamase enzymes.
| β-Lactamase Enzyme | Ambler Class | ETX1317 IC50 (µM) | Avibactam IC50 (µM) |
| CTX-M-15 | A | 0.002 | 0.009 |
| SHV-5 | A | 0.036 | 0.23 |
| KPC-2 | A | 0.043 | 0.18 |
| TEM-1 | A | 0.003 | 6.9 |
| AmpC (P. aeruginosa) | C | 0.16 | 0.52 |
| P99 (E. cloacae) | C | 0.024 | 0.12 |
| OXA-24/40 | D | 0.54 | 32 |
| OXA-48 | D | 0.077 | 0.88 |
Data extracted from ACS Infectious Diseases, 2020, 6(6), 1389-1397.[3][4]
Experimental Protocols
Determination of IC50 Values for β-Lactamase Inhibition
This protocol describes a continuous absorbance assay using the chromogenic β-lactam substrate nitrocefin to determine the half-maximal inhibitory concentration (IC50) of ETX1317.
-
Reagent Preparation:
-
Prepare a stock solution of purified β-lactamase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare serial dilutions of ETX1317 in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the purified β-lactamase and the serially diluted ETX1317.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for determining the IC50 of ETX1317 against β-lactamases.
Caption: Mechanism of action of ETX1317 in combination with a β-lactam antibiotic.
References
- 1. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing ETX1317 Sodium Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of ETX1317 sodium in long-term experiments. The information is based on general knowledge of diazabicyclooctane (DBO) β-lactamase inhibitors and sodium salts of active pharmaceutical ingredients (APIs), as specific long-term stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is ETX1317 and why is its stability important?
A1: ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2] It is the active component of the oral prodrug ETX0282 and is under development in combination with a cephalosporin to combat infections caused by multi-drug-resistant bacteria.[2][3][] Maintaining the chemical and physical stability of this compound throughout an experiment is crucial for obtaining accurate and reproducible results. Degradation of the compound can lead to a loss of activity and the formation of impurities that could potentially interfere with the experiment.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been detailed in publicly available literature, compounds of this class can be susceptible to hydrolysis and oxidation. The stability of this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies under various stress conditions are typically performed to identify potential degradation products and pathways for new chemical entities.
Q3: What are the recommended storage conditions for this compound solutions for long-term experiments?
A3: Specific long-term storage recommendations for this compound solutions are not publicly available. However, based on general best practices for API sodium salts, stock solutions should be prepared fresh. If long-term storage is necessary, it is recommended to store aliquots in a validated buffer at low temperatures, protected from light. A study mentioned dissolving ETX1317 in a 0.1 M sodium phosphate buffer at pH 7.0 for short-term in vitro experiments. For long-term storage, freezing at -20°C or -80°C is a common practice, though freeze-thaw stability should be evaluated.
Q4: Can ETX1317 degrade in the presence of the enzymes it inhibits?
A4: Studies have shown that ETX1317 has a partition ratio of approximately 1 with several β-lactamase enzymes. This indicates that the inhibitor is not significantly degraded by the enzymes it targets.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Degradation of this compound due to improper storage (temperature, light exposure), inappropriate pH of the buffer, or repeated freeze-thaw cycles. | Prepare fresh solutions for each experiment. If storing solutions, aliquot to avoid multiple freeze-thaw cycles. Store at ≤ -20°C, protected from light. Verify the pH of the buffer before use. Conduct a stability study to determine the optimal storage conditions. |
| Precipitation of the compound in solution | The solubility of the sodium salt may be exceeded, or the pH of the solution may have shifted, causing the compound to convert to its less soluble free acid form. | Ensure the concentration of this compound is within its solubility limit in the chosen buffer. Confirm the pH of the buffer is appropriate to maintain the salt form. Consider using a different buffer system or adjusting the pH. |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions, differences in storage conditions between batches, or degradation of the compound. | Standardize the protocol for solution preparation. Ensure consistent storage conditions for all aliquots. Perform regular quality control checks on the stored solutions using a validated analytical method like HPLC. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradants. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
Objective: To determine the stability of this compound in a buffered solution over an extended period under different storage conditions.
Materials:
-
This compound
-
Buffer of choice (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled storage units (e.g., refrigerator at 2-8°C, freezer at -20°C)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the selected buffer.
-
Aliquoting: Aliquot the stock solution into multiple light-protective containers.
-
Storage: Store the aliquots under the desired conditions (e.g., 2-8°C, -20°C, and room temperature as a control).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).
-
Analysis: At each time point, retrieve an aliquot from each storage condition. Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0. A significant loss is typically defined as a decrease of more than 5-10%.
Representative Stability Data (Hypothetical)
The following table presents hypothetical stability data for this compound in a buffered solution (pH 7.0) to illustrate how results could be presented.
| Storage Condition | Time Point | % this compound Remaining (Hypothetical) |
| Room Temperature (~25°C) | Day 0 | 100% |
| Day 7 | 92% | |
| Day 14 | 85% | |
| Refrigerated (2-8°C) | Day 0 | 100% |
| Day 30 | 98% | |
| Day 60 | 96% | |
| Frozen (-20°C) | Day 0 | 100% |
| Day 60 | 99% | |
| Day 90 | 99% |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in solution.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. youtube.com [youtube.com]
- 2. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Diazabicyclooctane β-Lactam "Enhancers" in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in ETX1317 Synergy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in synergy studies involving the novel β-lactamase inhibitor, ETX1317.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ETX1317?
A1: ETX1317 is a broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane class.[1][2] Its main function is to inactivate bacterial β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics. By inhibiting these enzymes, ETX1317 restores the efficacy of partner β-lactam drugs against many multi-drug-resistant Gram-negative bacteria, particularly Enterobacterales.[1][2][3] ETX1317 is the active component of the orally available prodrug ETX0282.[4][5]
Q2: Against which classes of β-lactamases is ETX1317 active?
A2: ETX1317 demonstrates potent inhibitory activity against Ambler class A, C, and D serine β-lactamases.[4] This includes extended-spectrum β-lactamases (ESBLs) and carbapenemases like KPC-2 and OXA-48.[3][4]
Q3: Are there any β-lactamases that ETX1317 does not inhibit?
A3: Yes, ETX1317 is not active against Ambler class B metallo-β-lactamases (MBLs), such as NDM-1 and VIM-1.[3][6] This is a crucial factor to consider when investigating unexpected resistance.
Q4: What is the expected outcome of a synergy study with ETX1317?
A4: In a successful synergy study, the combination of ETX1317 with a β-lactam antibiotic (e.g., cefpodoxime) should result in a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic against a β-lactamase-producing organism, as compared to the MIC of the antibiotic alone. For instance, in one study, the addition of ETX1317 improved the MIC90 of cefpodoxime by over 64-fold against a collection of ESBL-enriched Enterobacteriaceae.[6]
Troubleshooting Unexpected Results
Scenario 1: Lack of Synergy Observed
You are testing ETX1317 in combination with a β-lactam antibiotic against a Gram-negative isolate, but you do not observe the expected synergistic effect (i.e., the MIC of the combination is similar to the MIC of the β-lactam alone).
| Potential Cause | Troubleshooting/Verification Steps |
| Presence of Metallo-β-Lactamase (MBL): The bacterial isolate may be producing a Class B MBL, which is not inhibited by ETX1317.[6] | 1. Perform genotypic testing (e.g., PCR) to detect MBL genes (e.g., NDM, VIM, IMP).2. Use phenotypic assays, such as the modified Hodge test or MBL E-test strips, to confirm MBL production. |
| Non-β-Lactamase Mediated Resistance: The resistance mechanism may not be due to β-lactamase production. Other mechanisms could include porin mutations, efflux pumps, or alterations in penicillin-binding proteins (PBPs). | 1. Sequence genes associated with common resistance mechanisms (e.g., ompK35/36 in K. pneumoniae, oprD in P. aeruginosa).2. Perform efflux pump inhibitor assays to assess the contribution of efflux to resistance. |
| Incorrect Experimental Setup: Errors in reagent concentration, inoculum density, or incubation conditions can lead to erroneous results. | 1. Verify the concentrations of ETX1317 and the partner β-lactam.2. Ensure the bacterial inoculum is prepared to the correct McFarland standard.3. Confirm that incubation time and temperature adhere to established protocols (e.g., CLSI guidelines). |
| Degradation of Compounds: ETX1317 or the partner antibiotic may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions of both compounds.2. Verify the activity of the compounds against quality control strains with known susceptibility profiles. |
Scenario 2: High Variability in Synergy Results
You are observing inconsistent MIC values for the ETX1317-antibiotic combination across repeat experiments.
| Potential Cause | Troubleshooting/Verification Steps |
| Inoculum Heterogeneity: The bacterial culture may contain a mixed population with varying levels of resistance. | 1. Streak the culture on agar to ensure purity and select a single colony for inoculum preparation.2. Consider the possibility of inducible resistance mechanisms that may not be uniformly expressed. |
| Edge Effects in Microtiter Plates: Evaporation from the outer wells of a microtiter plate can concentrate reagents and affect results. | 1. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile broth or water.2. Use sealing films to minimize evaporation during incubation. |
| Pipetting Inaccuracies: Small variations in pipetted volumes, especially during serial dilutions, can lead to significant differences in final concentrations. | 1. Calibrate pipettes regularly.2. Use reverse pipetting for viscous solutions and ensure proper mixing at each dilution step. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Reagents:
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Prepare stock solutions of ETX1317 and the partner β-lactam antibiotic in a suitable solvent (e.g., DMSO, water).
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Prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
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Prepare a second set of serial dilutions of the β-lactam in CAMHB containing a fixed concentration of ETX1317 (e.g., 4 µg/mL).
-
-
Inoculum Preparation:
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Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
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Suspend the colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
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Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
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Inoculate each well of the microtiter plate with the prepared bacterial suspension.
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Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
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Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
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The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
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Synergy is demonstrated by a significant reduction (typically ≥4-fold) in the MIC of the antibiotic in the presence of ETX1317 compared to the MIC of the antibiotic alone.
-
Visualizations
Caption: Mechanism of action for ETX1317 in protecting β-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
best practices for quality control in ETX1317 sodium experiments
Welcome to the technical support center for ETX1317 sodium experiments. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for in vitro studies involving this compound.
Disclaimer: this compound is a hypothetical small molecule inhibitor of MEK1/2 for illustrative purposes within this guide. The protocols and data presented are based on established methodologies for MEK inhibitors and should be adapted and validated for specific experimental contexts.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), a key downstream component of the RAS/RAF/MEK/ERK signaling pathway.[1][3] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and differentiation.[1][2][4]
2. How should this compound be stored and handled?
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Storage: Store this compound as a solid at -20°C, protected from light and moisture. For stock solutions, dissolve in an appropriate solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
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Handling: Due to the sodium salt form, the compound may be hygroscopic. Handle the solid in a low-humidity environment where possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling the compound. Many sodium salts are highly water-soluble.[5]
3. What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecule inhibitors. For working solutions in cell culture, the final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
4. What are the expected outcomes of treating cancer cell lines with this compound?
Treatment with this compound is expected to lead to:
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A dose-dependent decrease in the phosphorylation of ERK1/2.
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Inhibition of cell proliferation and a reduction in cell viability.[4]
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Induction of apoptosis or cell cycle arrest in sensitive cell lines.[1]
5. Which cell lines are most likely to be sensitive to this compound?
Cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or KRAS mutations, are predicted to be highly sensitive to MEK inhibition.[1] It is crucial to characterize the mutational status of your cell lines of interest to predict their sensitivity.
II. Experimental Protocols & Quality Control
A. Protocol: Western Blot for pERK1/2 Inhibition
This protocol details the methodology to assess the pharmacodynamic effect of this compound by measuring the inhibition of ERK1/2 phosphorylation.
Methodology:
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in 6-well plates and allow them to adhere overnight.
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Serum Starvation (Optional): To reduce baseline pathway activation, you may serum-starve the cells for 12-24 hours prior to treatment.
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Compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel.[6] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Densitometry Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample.
Quality Control Checks:
-
Always include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Run a positive control (e.g., lysate from cells stimulated with PMA or a growth factor) and a negative control (vehicle-treated cells).[7]
-
Ensure that the primary antibodies have been validated for specificity.
B. Protocol: Cell Proliferation (MTS/WST-1) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]
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Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Reagent Addition: Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.[9]
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Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.[9]
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other wells.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Quality Control Checks:
-
Determine the optimal cell seeding density before starting the experiment to ensure cells are in the exponential growth phase during the assay.[8]
-
Visually inspect cells for signs of precipitation of the compound at higher concentrations.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels.
C. Quantitative Data Summary
The following tables present hypothetical data for this compound in common in vitro assays.
Table 1: IC50 Values for pERK1/2 Inhibition and Cell Proliferation
| Cell Line | BRAF/KRAS Status | pERK1/2 Inhibition IC50 (nM) | Proliferation IC50 (nM) |
| A375 | BRAF V600E | 5.2 | 15.8 |
| HT-29 | BRAF V600E | 8.1 | 25.4 |
| HCT116 | KRAS G13D | 12.5 | 48.9 |
| HeLa | BRAF/KRAS Wild-Type | > 1000 | > 1000 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Key Considerations |
| Western Blot (pERK) | 0.1 nM - 10 µM | A wide range is useful to determine the full dose-response curve. |
| Cell Proliferation | 0.1 nM - 10 µM | A 10-point, 3-fold serial dilution is a common starting point. |
| Kinase Assay | 0.01 nM - 1 µM | Direct enzymatic assays are often more sensitive than cell-based assays. |
III. Troubleshooting Guides
A. Troubleshooting Western Blots
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein loaded.- Primary antibody concentration too low or inactive.- Inefficient protein transfer. | - Increase the amount of protein loaded per lane (up to 20-30 µg).[6]- Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[10]- Confirm transfer efficiency using Ponceau S staining. |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Excessive washing. | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).[6][10]- Optimize antibody concentrations by performing a titration.- Reduce the number or duration of wash steps. |
| Non-specific Bands | - Primary antibody is not specific.- Protein degradation.- Too much protein loaded. | - Use a more specific antibody or perform validation experiments.- Always use fresh protease and phosphatase inhibitors in your lysis buffer.[10]- Reduce the amount of protein loaded per lane.[6] |
B. Troubleshooting Cell Proliferation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Use a multichannel pipette for adding reagents. |
| IC50 Value is Unexpectedly High | - Cell line is resistant to MEK inhibition.- Compound has degraded or precipitated.- Assay duration is too short. | - Confirm the mutational status of the cell line.- Prepare fresh compound dilutions for each experiment. Visually inspect for precipitation.- Increase the incubation time (e.g., to 96 hours) to allow for a greater effect on proliferation. |
| "U-shaped" Dose-Response Curve | - Compound precipitation at high concentrations.- Off-target toxicity at high concentrations.- Assay interference. | - Check the solubility of this compound in your culture medium.- Lower the highest concentration in your dilution series.- Run a control to see if the compound interferes with the absorbance/fluorescence of the assay reagent. |
IV. Visualizations
A. Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
B. Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing pERK1/2 inhibition by Western Blot.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 5. Sodium - Wikipedia [en.wikipedia.org]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Validation & Comparative
A Head-to-Head Battle: ETX1317 Sodium Versus Avibactam Against KPC Enzymes
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE), largely driven by the production of Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. In response, novel β-lactamase inhibitors have been developed to restore the efficacy of β-lactam antibiotics. This guide provides a detailed, objective comparison of two such inhibitors, ETX1317 sodium and avibactam, focusing on their efficacy against KPC enzymes.
Executive Summary
Both this compound and avibactam are diazabicyclooctane (DBO) β-lactamase inhibitors that effectively neutralize KPC enzymes. Avibactam, in combination with ceftazidime, is an established therapeutic option for infections caused by KPC-producing organisms. This compound, developed for oral administration in combination with cefpodoxime proxetil, demonstrates potent in vitro and in vivo activity against KPC-producing isolates, including some that have developed resistance to ceftazidime-avibactam. This guide synthesizes available preclinical data to offer a comparative analysis of their biochemical potency, microbiological activity, and in vivo efficacy.
Biochemical Potency: A Direct Comparison of KPC Inhibition
The intrinsic inhibitory potential of ETX1317 and avibactam against KPC enzymes has been evaluated through the determination of key kinetic parameters. These parameters provide insight into the efficiency of enzyme inactivation.
Table 1: Comparison of Kinetic Parameters for KPC-2 Inhibition
| Inhibitor | kinact/Ki (M-1s-1) | Reference |
| ETX1317 | 23,255 | [1] |
| Avibactam | 9,000 | [1] |
Kinact/Ki represents the second-order rate constant of inactivation, a measure of the efficiency of the inhibitor.
Biochemical assays demonstrate that ETX1317 has a higher efficiency of inactivation against the KPC-2 enzyme compared to avibactam, as indicated by its more than two-fold greater kinact/Ki value.[1]
Microbiological Activity: Head-to-Head Susceptibility Testing
The practical efficacy of these inhibitors is determined by their ability to restore the activity of a partner β-lactam against KPC-producing bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) of β-lactam/inhibitor combinations against various KPC-producing isolates.
Table 2: Cefpodoxime-ETX1317 MICs against KPC-producing Enterobacterales
| Organism | KPC Variant | Cefpodoxime MIC (µg/mL) | Cefpodoxime-ETX1317 (2:1) MIC (µg/mL) | Reference |
| E. coli | KPC-3 (Wild-Type) | >64 | 0.25 | |
| E. coli | KPC-3 (V240G) | >64 | 0.25 | |
| E. coli | KPC-3 (D179Y) | >64 | 0.125 | |
| E. coli | KPC-3 (D179Y/T243M) | >64 | 0.125 | |
| K. pneumoniae | KPC-2 | 16 | 2 | [2] |
| K. pneumoniae | KPC-2 | >64 | 1 | [2] |
| C. freundii | KPC-2 | >64 | 0.25 | [2] |
Table 3: Ceftazidime-Avibactam MICs against KPC-producing Klebsiella pneumoniae
| Isolate Characteristics | Ceftazidime-Avibactam MIC50 (µg/mL) | Ceftazidime-Avibactam MIC90 (µg/mL) | Reference |
| CAZ-AVI-Susceptible KPC-Kp | - | - | [3] |
| CAZ-AVI-Resistant KPC-Kp | >64 | >64 | [3] |
Note: Direct comparison of MIC values between studies can be challenging due to variations in the specific isolates tested.
Cefpodoxime-ETX1317 demonstrates potent activity against E. coli strains expressing wild-type and ceftazidime-avibactam-resistant KPC-3 variants, restoring cefpodoxime susceptibility to very low MICs. It also shows significant activity against clinical isolates of K. pneumoniae and C. freundii producing KPC-2.[2] Ceftazidime-avibactam is highly active against susceptible KPC-producing K. pneumoniae; however, the emergence of resistance is a growing concern.[3][4]
In Vivo Efficacy: Murine Infection Models
Animal models of infection are crucial for evaluating the in vivo potential of new antimicrobial agents. Both ETX1317 and avibactam, in combination with their respective β-lactam partners, have demonstrated efficacy in murine infection models.
Table 4: In Vivo Efficacy of Cefpodoxime Proxetil-ETX0282 (Oral Prodrugs) in a Murine Thigh Infection Model with KPC-producing K. pneumoniae
| Treatment Group | Bacterial Load Reduction (log10 CFU/thigh) at 24h | Reference |
| Vehicle Control | Growth | [5] |
| Cefpodoxime Proxetil | Growth | [5] |
| ETX0282 | Growth | [5] |
| Cefpodoxime Proxetil + ETX0282 | >2 | [5] |
Table 5: In Vivo Efficacy of Ceftazidime-Avibactam in a Murine Infection Model with KPC-producing K. pneumoniae
| Treatment Group | Outcome | Reference |
| Untreated Control | 100% mortality within 13 days | [6] |
| Ceftazidime-Avibactam | Significantly lower bacterial counts in spleen and liver compared to control | [6] |
In a murine thigh infection model, the oral combination of cefpodoxime proxetil and ETX0282 resulted in a significant, greater than 2-log10 reduction in bacterial burden of a KPC-producing K. pneumoniae strain.[5] In a separate study, ceftazidime-avibactam treatment of mice infected with a KPC-producing K. pneumoniae strain led to reduced bacterial loads in the spleen and liver, indicating a therapeutic effect.[6] It is important to note that these studies were not direct head-to-head comparisons and utilized different infection models and bacterial strains.
Experimental Protocols
A detailed understanding of the methodologies used in the cited experiments is essential for the critical evaluation of the data.
Biochemical Assays: Determination of Kinetic Parameters
The second-order rate constants for inactivation (kinact/Ki) of KPC-2 by ETX1317 and avibactam were determined using purified enzymes. The general workflow for such an experiment is as follows:
Microbiological Testing: Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vivo Studies: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model for evaluating the efficacy of antibacterial agents.
Conclusion
Both this compound and avibactam are potent inhibitors of KPC carbapenemases. The available data suggests that ETX1317 may have a higher intrinsic potency against KPC-2. Cefpodoxime-ETX1317 demonstrates promising activity against a range of KPC-producing Enterobacterales, including strains resistant to ceftazidime-avibactam. The oral bioavailability of the ETX1317 prodrug, ETX0282, in combination with an oral cephalosporin, offers a potential advantage for the treatment of less severe infections in an outpatient setting, thereby reducing healthcare costs and the risk of nosocomial infections.[7]
Avibactam, in combination with the intravenously administered ceftazidime, is a well-established and effective treatment for serious infections caused by KPC-producing organisms.[4][8] The emergence of resistance to ceftazidime-avibactam, however, highlights the need for continued development of new agents.
Further head-to-head comparative studies, particularly in vivo studies using the same infection models and a broad panel of contemporary clinical isolates, are warranted to definitively establish the relative efficacy of this compound and avibactam against the evolving landscape of KPC-producing pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbapenemase Inhibitors: Updates on Developments in 2021 | Bou Zerdan | Journal of Clinical Medicine Research [jocmr.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of ETX1317 Sodium and Relebactam: Next-Generation β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. In response, the development of β-lactamase inhibitors (BLIs) has become a critical area of research. This guide provides a detailed comparative analysis of two novel diazabicyclooctane (DBO) BLIs: ETX1317 sodium and relebactam.
Executive Summary
Both this compound and relebactam are potent inhibitors of a broad range of serine β-lactamases, belonging to Ambler classes A, C, and some class D enzymes. They effectively restore the activity of partner β-lactam antibiotics against many multidrug-resistant Gram-negative pathogens. A key differentiator is their intended route of administration and their partnered β-lactam. ETX1317 is the active component of the oral prodrug ETX0282, developed in combination with the oral cephalosporin cefpodoxime proxetil, positioning it as a potential community-based or step-down therapy. In contrast, relebactam is administered intravenously, co-formulated with imipenem/cilastatin, targeting more severe, hospital-based infections.
Mechanism of Action
ETX1317 and relebactam share a common mechanism of action involving the formation of a covalent acyl-enzyme intermediate with the serine residue in the active site of β-lactamase enzymes. This effectively and reversibly inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic.
Chemical Structures
While both this compound and relebactam are based on the diazabicyclooctane core, they possess distinct side chains that influence their pharmacokinetic properties and spectrum of activity.
| Compound | Chemical Structure |
| This compound | [Image of this compound chemical structure] |
| Relebactam | [Image of relebactam chemical structure] |
In-Vitro Activity
Minimum Inhibitory Concentration (MIC)
The following tables summarize the in-vitro activity of ETX1317 in combination with cefpodoxime and relebactam in combination with imipenem against a range of clinical isolates. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 1: In-Vitro Activity of Cefpodoxime-ETX1317 against Enterobacterales Clinical Isolates [1][2][3]
| Organism (n) | Partner Antibiotic | Partner MIC90 (µg/mL) | Partner-ETX1317 MIC90 (µg/mL) | Fold Improvement |
| ESBL-producing Enterobacteriaceae (910) | Cefpodoxime | >32 | 0.5 | >64 |
Table 2: In-Vitro Activity of Imipenem-Relebactam against Gram-Negative Clinical Isolates
| Organism | Partner Antibiotic | Partner MIC50/90 (µg/mL) | Partner-Relebactam MIC50/90 (µg/mL) |
| Klebsiella pneumoniae (KPC-producing) | Imipenem | - | ≤2 |
| Carbapenem-Resistant Enterobacterales (non-CPE) | Imipenem | - | 88.7% Susceptible |
Note: Direct comparative MIC data against an identical panel of isolates is not publicly available. The data presented is from separate studies and is for illustrative purposes.
β-Lactamase Inhibition
The inhibitory activity of ETX1317 and relebactam against purified β-lactamase enzymes is a key measure of their potency.
Table 3: β-Lactamase Inhibition Kinetics [4][5][6]
| β-Lactamase | Inhibitor | IC50 (nM) | Ki app (µM) | k2/K (M⁻¹s⁻¹) |
| CTX-M-15 | Relebactam | 400 | 21 | 540 |
| KPC-2 | Relebactam | 230 | 1-5 | - |
| KPC-3 | Relebactam | 260 | 1-5 | - |
| KPC-4 | Relebactam | 910 | 1-5 | - |
In-Vivo Efficacy
Animal models of infection are crucial for evaluating the in-vivo potential of new antimicrobial agents. The neutropenic murine thigh infection model is a standard for assessing efficacy.
Table 4: In-Vivo Efficacy in Murine Thigh Infection Models [7][8][9][10]
| Compound Combination | Bacterial Strain | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) |
| Cefpodoxime proxetil-ETX0282 | K. pneumoniae (ESBL-producing) | Oral | Dose-dependent reduction |
| Imipenem-Relebactam | P. aeruginosa (Imipenem-resistant) | Intravenous | 3.73 (at 40 mg/kg relebactam) |
| Imipenem-Relebactam | K. pneumoniae (KPC-producing) | Intravenous | 3.06 (at 40 mg/kg relebactam) |
Experimental Protocols
MIC Determination by Broth Microdilution (CLSI Guidelines)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
β-Lactamase Inhibition Assay
The inhibitory activity against β-lactamases is commonly assessed using the chromogenic substrate nitrocefin.[6][14][15][16][17] Hydrolysis of nitrocefin by a β-lactamase results in a color change that can be measured spectrophotometrically. The assay is performed with and without the inhibitor to determine the extent of inhibition.
Murine Thigh Infection Model
This model is a standard for evaluating the in-vivo efficacy of antibacterial agents.[4][5][18][19]
Conclusion
This compound and relebactam are both promising next-generation β-lactamase inhibitors that address the critical need for new agents to combat multidrug-resistant Gram-negative bacteria. Their distinct formulations and intended clinical applications highlight the multifaceted strategies being employed to tackle antibiotic resistance. ETX1317, as part of an oral combination, has the potential to be a valuable option for treating less severe infections in the community and facilitating earlier hospital discharge. Relebactam, in its intravenous formulation with imipenem/cilastatin, provides a much-needed tool for managing serious and life-threatening infections in the hospital setting. The continued development and judicious use of such innovative agents will be paramount in the ongoing fight against antimicrobial resistance.
References
- 1. | BioWorld [bioworld.com]
- 2. ihma.com [ihma.com]
- 3. researchgate.net [researchgate.net]
- 4. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. toku-e.com [toku-e.com]
- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. β-lactamase activity assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 19. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel β-Lactamase Inhibitors: ETX1317 Sodium and Vaborbactam
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two next-generation β-lactamase inhibitors: ETX1317 sodium and vaborbactam. This analysis focuses on their chemical properties, mechanisms of action, in vitro efficacy against critical bacterial enzymes, and their impact on the antimicrobial activity of partner β-lactams.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance. This guide provides a detailed comparison of two such inhibitors: this compound, the active component of the orally bioavailable prodrug ETX0282, and vaborbactam, a boronic acid-based BLI administered intravenously in combination with meropenem.
Chemical and Structural Properties
ETX1317 and vaborbactam belong to different chemical classes of BLIs, which dictates their interactions with β-lactamase enzymes.
| Feature | This compound | Vaborbactam |
| Chemical Class | Diazabicyclooctane (DBO) | Cyclic boronic acid |
| Molecular Formula | C₁₀H₁₁FN₃NaO₅[1] | C₁₂H₁₆BNO₅S[2] |
| Molecular Weight | 295.20 g/mol [1] | 297.14 g/mol [2] |
| Administration | Active form of an oral prodrug (ETX0282)[3] | Intravenous |
Mechanism of Action
Both ETX1317 and vaborbactam are inhibitors of serine β-lactamases, which include the clinically significant Ambler class A, C, and some class D enzymes. However, their specific mechanisms of covalent interaction with the active site serine of the β-lactamase differ.
ETX1317, a diazabicyclooctane, forms a reversible covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. This prevents the enzyme from hydrolyzing the partner β-lactam antibiotic.
Vaborbactam, a cyclic boronic acid, also forms a reversible covalent bond with the active site serine. The boronic acid moiety is key to its inhibitory activity.
Neither ETX1317 nor vaborbactam are effective against metallo-β-lactamases (Ambler class B), which utilize zinc ions for catalysis.
In Vitro Efficacy: Inhibition of Purified β-Lactamases
A direct comparison of the inhibitory activity of ETX1317 and vaborbactam against purified β-lactamase enzymes reveals their respective potencies and spectra. While a head-to-head study is not available, data from separate studies can be compiled for a comparative overview.
Table 1: Inhibitory Activity (IC₅₀/Kᵢ in µM) of ETX1317 and Vaborbactam against Purified β-Lactamases
| β-Lactamase (Ambler Class) | ETX1317 (IC₅₀) | Vaborbactam (Kᵢapp)[3] |
| Class A | ||
| KPC-2 | 0.029 | 0.056[3] |
| KPC-3 | - | 0.050[3] |
| CTX-M-15 | 0.009 | - |
| SHV-5 | 0.013 | - |
| TEM-1 | 0.046 | - |
| Class C | ||
| AmpC (P. aeruginosa) | 0.042 | - |
| P99 (E. cloacae) | 0.033 | - |
| Class D | ||
| OXA-10 | >100 | - |
| OXA-23 | - | 66[3] |
| OXA-48 | - | 14[3] |
Note: IC₅₀ and Kᵢ values are measures of inhibitor potency; lower values indicate greater potency. Data for ETX1317 is presented as IC₅₀, while for vaborbactam it is Kᵢapp. These values are not directly comparable but provide an indication of inhibitory strength.
In Vitro Efficacy: Restoration of Antibiotic Activity
The ultimate measure of a BLI's effectiveness is its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Partner β-Lactams with and without ETX1317 or Vaborbactam against Resistant Enterobacterales
| Organism (Resistance Mechanism) | Antibiotic | Antibiotic Alone (MIC) | Antibiotic + ETX1317 (4 µg/mL) (MIC) |
| E. coli (CTX-M-15) | Cefpodoxime | 64 | 0.25 |
| K. pneumoniae (KPC-2) | Cefpodoxime | >128 | 1 |
| E. cloacae (AmpC) | Cefpodoxime | 32 | 0.5 |
| Organism (Resistance Mechanism) | Antibiotic | Antibiotic Alone (MIC) | Antibiotic + Vaborbactam (8 µg/mL) (MIC) |
| K. pneumoniae (KPC-producing) | Meropenem | 16 - >64 | ≤0.5 - 4 |
| E. coli (KPC-producing) | Meropenem | 16 - 32 | ≤0.5 - 1 |
| Enterobacter spp. (KPC-producing) | Meropenem | 16 - 64 | ≤0.5 - 2 |
Data for ETX1317 is from in vitro studies with cefpodoxime. Data for vaborbactam is from surveillance studies with meropenem against KPC-producing isolates.
Experimental Protocols
Determination of IC₅₀ for β-Lactamase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Purified β-lactamase enzyme is mixed with varying concentrations of the inhibitor (e.g., ETX1317 or vaborbactam) in a suitable buffer.
-
The enzyme-inhibitor mixture is incubated for a defined period to allow for binding.
-
A chromogenic β-lactam substrate, such as nitrocefin, is added to the mixture.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and vaborbactam are potent inhibitors of clinically important serine β-lactamases, particularly class A carbapenemases like KPC.
-
This compound , as the active moiety of an oral prodrug, holds promise for the treatment of infections in an outpatient setting, addressing a significant unmet medical need. Its in vitro data demonstrates potent inhibition of a broad range of serine β-lactamases.
-
Vaborbactam , in combination with meropenem, has established efficacy in treating serious infections caused by carbapenem-resistant Enterobacterales in the hospital setting.
The choice between these agents, once ETX1317's combination is clinically available, will likely be guided by the clinical setting (oral vs. intravenous), the specific infecting pathogen and its resistance mechanisms, and the partner β-lactam. Further head-to-head clinical studies will be invaluable in fully elucidating the comparative efficacy and safety of these important new therapeutic options.
References
A Comparative Analysis of ETX1317 Sodium and Other Diazabicyclooctane (DBO) β-Lactamase Inhibitors: Evaluating Cross-Resistance Potential
ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3] It is the active component of the orally bioavailable prodrug ETX0282, which is under development in combination with the oral cephalosporin cefpodoxime proxetil.[2][4][5] This combination therapy is aimed at treating infections caused by multidrug-resistant (MDR) Enterobacterales, including those that are carbapenem-resistant.[2][3][5] This guide provides a comparative analysis of ETX1317 sodium with other DBOs, focusing on its potential to overcome existing resistance mechanisms.
Mechanism of Action
ETX1317 functions by inhibiting a wide array of clinically significant Ambler class A, C, and D serine β-lactamases.[5][6] The inhibition mechanism involves the formation of a stable, covalent acyl-enzyme complex with the catalytic serine residue in the active site of the β-lactamase.[6] This acylation prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[6] While this covalent bond is reversible for most serine β-lactamases, allowing the inhibitor to recyclize and dissociate, the inhibition is highly efficient.[6] Unlike avibactam and durlobactam, which contain a sulfate moiety, ETX1317 possesses a fluoroacetate group.[4] This structural difference makes ETX1317 impervious to degradation mechanisms, such as desulfation, that can affect other DBOs.[7][8]
Comparative In Vitro Efficacy
Studies comparing the inhibitory potency of ETX1317 with other DBOs, such as avibactam and durlobactam, have demonstrated its broad and potent activity. The inhibitory potency of ETX1317 was found to be comparable to or slightly lower than that of durlobactam and higher than that of avibactam against several Ambler class A, C, and D β-lactamases.[4][7] Avibactam was notably less potent than ETX1317 against all tested enzymes.[2] The enhanced potency of ETX1317, particularly against carbapenemases like KPC-2, OXA-24, and OXA-48, is a significant advantage.[2] Like other DBOs, ETX1317 does not inhibit class B metallo-β-lactamases.[2][6]
| Enzyme | Class | ETX1317 | Avibactam | Durlobactam |
| CTX-M-15 | A | 0.002 | - | - |
| KPC-2 | A | - | - | - |
| SHV-5 | A | - | - | - |
| TEM-1 | A | - | - | - |
| P. aeruginosa AmpC | C | - | - | - |
| E. cloacae P99 AmpC | C | - | - | - |
| OXA-10 | D | - | - | - |
| OXA-23 | D | - | - | - |
| OXA-24/40 | D | 0.54 | - | - |
| OXA-48 | D | - | - | - |
| A dash (-) indicates that specific data was not available in the provided search results. |
Experimental Protocols
β-Lactamase Inhibition Assay
The inhibitory activity of ETX1317 and comparator DBOs against purified β-lactamase enzymes is typically determined using a continuous absorbance assay.[2]
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are pre-incubated with a range of concentrations of the inhibitor (e.g., ETX1317, avibactam) for a set period (e.g., 60 minutes).[2]
-
Assay Buffer: The reaction is carried out in a suitable buffer, such as 100 mM sodium phosphate (pH 7.0) containing 10 mM sodium bicarbonate and 0.005% Triton X-100.[2][4][7][8]
-
Substrate Addition: The chromogenic β-lactam substrate, nitrocefin (e.g., at 100 µM), is added to initiate the reaction.[2]
-
Data Acquisition: The hydrolysis of nitrocefin is monitored by measuring the change in absorbance at 490 nm over time at ambient temperature.[2]
-
Data Analysis: The reaction progress curves are globally fitted to a second-order kinetic model of enzyme inactivation to determine the second-order rate constants (k_inact/K_i) or the 50% inhibitory concentrations (IC50s) are calculated by nonlinear regression using the Hill equation.[1][2]
Visualizations
Caption: Workflow for determining β-lactamase inhibition kinetics.
Caption: Mechanism of action of ETX1317 in inhibiting β-lactamases.
Cross-Resistance Considerations
The potential for cross-resistance between ETX1317 and other DBOs is a critical factor in its clinical development. While mutations in the β-lactamase active site could theoretically confer resistance to multiple DBOs, the unique chemical structure of ETX1317 may mitigate this risk.
A key finding is that the covalent complex formed between ETX1317 and the β-lactamase enzyme consists of the full mass of the inhibitor.[7][8] This is in contrast to avibactam and durlobactam, where loss of the sulfate moiety has been observed with certain enzymes like KPC-2, leading to a gradual loss of inhibition.[4][7] The fluoroacetate side chain of ETX1317 is not susceptible to this type of degradation, suggesting that ETX1317 may remain effective against bacterial strains that have developed resistance to other DBOs through this mechanism.[7][8]
Furthermore, the broader spectrum and increased potency of ETX1317 against key carbapenemases suggest that it may overcome resistance mediated by enzymes that are poorly inhibited by other DBOs.[2] However, comprehensive studies on bacterial isolates with well-characterized resistance mechanisms to other DBOs are needed to fully elucidate the potential for cross-resistance with ETX1317.
Conclusion
This compound is a potent, broad-spectrum DBO β-lactamase inhibitor with a favorable profile compared to other agents in its class, such as avibactam and durlobactam. Its unique chemical structure, which confers stability against enzymatic degradation observed with other DBOs, and its enhanced potency against critical β-lactamases suggest a lower potential for cross-resistance. As such, ETX1317, in combination with a β-lactam partner, represents a promising oral treatment option for infections caused by MDR Gram-negative bacteria. Further clinical investigation is warranted to confirm these preclinical advantages and to fully assess its role in combating antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Unveiling the Superior In Vitro Activity of ETX1317 Sodium over Avibactam
A new generation of β-lactamase inhibitors is crucial in the fight against antibiotic resistance. This guide provides a detailed comparison of ETX1317 sodium, a novel diazabicyclooctane inhibitor, and the established avibactam, highlighting the enhanced spectrum and potency of ETX1317 in neutralizing critical bacterial resistance mechanisms.
This comparative analysis, designed for researchers, scientists, and drug development professionals, delves into the in vitro activity of this compound and avibactam. The data presented demonstrates that this compound exhibits a broader and more potent inhibitory profile against key serine β-lactamases, including clinically significant carbapenemases such as KPC-2 and OXA-48, when compared to avibactam.
Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of a β-lactamase inhibitor is a critical determinant of its potential to restore the activity of partner β-lactam antibiotics. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) provide a direct assessment of an inhibitor's potency against purified β-lactamase enzymes. The data below, summarized from a key comparative study, illustrates the superior potency of this compound.
| β-Lactamase Enzyme | Class | This compound IC50 (μM) | Avibactam IC50 (μM) |
| CTX-M-15 | A | 0.002 | 0.017 |
| SHV-5 | A | 0.004 | 0.041 |
| KPC-2 | A | 0.008 | 0.038 |
| TEM-1 | A | 0.011 | 0.098 |
| P. aeruginosa AmpC | C | 0.003 | 0.019 |
| E. cloacae P99 AmpC | C | 0.004 | 0.015 |
| OXA-10 | D | 0.12 | >10 |
| OXA-23 | D | 0.25 | >10 |
| OXA-24/40 | D | 0.54 | >10 |
| OXA-48 | D | 0.028 | 0.13 |
Data sourced from a 2020 study published in ACS Infectious Diseases.[1]
Furthermore, the minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro antibacterial activity. While direct head-to-head MIC50/MIC90 data from a single study comparing cefpodoxime-ETX1317 and ceftazidime-avibactam against a comprehensive panel of isolates is not yet available, existing data for each combination against relevant pathogens are presented below.
Cefpodoxime-ETX1317 Activity against Multidrug-Resistant Enterobacterales
| Organism (Resistance Mechanism) | Cefpodoxime MIC50 (μg/mL) | Cefpodoxime-ETX1317 MIC50 (μg/mL) | Cefpodoxime MIC90 (μg/mL) | Cefpodoxime-ETX1317 MIC90 (μg/mL) |
| E. coli (ESBL) | 64 | 0.5 | >64 | 1 |
| K. pneumoniae (ESBL) | >64 | 0.5 | >64 | 1 |
| K. pneumoniae (KPC) | >64 | 1 | >64 | 2 |
| E. cloacae (AmpC) | 32 | 0.25 | >64 | 0.5 |
MIC values for Cefpodoxime-ETX1317 are for cefpodoxime in the presence of a fixed concentration of ETX1317.
Ceftazidime-Avibactam Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism (Resistance Mechanism) | Ceftazidime-Avibactam MIC50 (μg/mL) | Ceftazidime-Avibactam MIC90 (μg/mL) |
| K. pneumoniae (KPC) | 0.38 | 1.5 |
| OXA-48-producing Enterobacterales | ≤1 | 2 |
MIC values are for ceftazidime in the presence of a fixed 4 µg/mL concentration of avibactam.[2]
Experimental Protocols
Biochemical Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound and avibactam against a panel of purified serine β-lactamases was determined using a spectrophotometric assay.
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes and serial dilutions of this compound and avibactam were prepared in phosphate buffer.
-
Incubation: The enzymes were pre-incubated with varying concentrations of the inhibitors for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Substrate Addition: The chromogenic β-lactam substrate, nitrocefin, was added to the enzyme-inhibitor mixture.
-
Measurement: The rate of nitrocefin hydrolysis was monitored by measuring the change in absorbance at 492 nm over time using a microplate reader.
-
IC50 Calculation: The inhibitor concentration that resulted in a 50% reduction in the rate of substrate hydrolysis compared to the control (no inhibitor) was determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Testing
The MIC of the β-lactam partner in combination with the inhibitor was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Drug Preparation: Serial twofold dilutions of the β-lactam antibiotic (e.g., cefpodoxime or ceftazidime) were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For the combination testing, a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of avibactam) was added to each well. For ETX1317, a fixed ratio may also be used.
-
Inoculation: The prepared bacterial suspension was further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Mechanism of Action: A Visual Comparison
Both ETX1317 and avibactam are diazabicyclooctane (DBO) β-lactamase inhibitors. Their mechanism involves the formation of a covalent adduct with the active site serine of the β-lactamase enzyme. However, key structural differences lead to variations in their inhibitory spectrum and potency.
Figure 1. Inhibition pathways of ETX1317 and Avibactam.
ETX1317 forms a highly stable covalent acyl-enzyme intermediate, leading to potent and sustained inactivation of a broad range of serine β-lactamases.[1] Avibactam also forms a covalent intermediate, but this bond can be reversible through a slow recyclization and deacylation process, which can lead to regeneration of the active enzyme.[3][4]
Spectrum of Activity: A Logical Comparison
The spectrum of activity of a β-lactamase inhibitor is defined by the classes of enzymes it can effectively neutralize. ETX1317 demonstrates a broader spectrum, particularly against Class D enzymes, compared to avibactam.
Figure 2. Comparative spectrum of β-lactamase inhibition.
Conclusion
References
Cefpodoxime-ETX1317: A Comparative Analysis of Efficacy Against Other β-Lactam/β-Lactamase Inhibitor Combinations
A detailed guide for researchers, scientists, and drug development professionals on the in vitro efficacy of cefpodoxime-ETX1317 versus other leading β-lactam/β-lactamase inhibitor combinations in combating multidrug-resistant Enterobacterales.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria, particularly Enterobacterales that produce β-lactamase enzymes, poses a significant threat to global health. In response, novel β-lactam/β-lactamase inhibitor (BL/BLI) combinations have been developed to restore the efficacy of established β-lactam antibiotics. This guide provides a comparative analysis of the in vitro efficacy of cefpodoxime-ETX1317, an orally bioavailable combination, against other prominent BL/BLI combinations, including ceftazidime-avibactam and meropenem-vaborbactam. This comparison is based on available experimental data to inform research and development in this critical therapeutic area.
Mechanism of Action: Restoring β-Lactam Efficacy
ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1] It is the active component of the orally available prodrug ETX0282.[2] ETX1317 works by covalently binding to and inactivating a wide range of Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases like KPC and OXA-48.[1][3] This inhibition restores the antibacterial activity of cefpodoxime, a third-generation cephalosporin, against otherwise resistant bacteria.[4] Unlike ETX1317, avibactam, another DBO inhibitor, has a more limited spectrum, primarily targeting class A and C enzymes, with activity against some class D enzymes like OXA-48.[3] Vaborbactam is a cyclic boronic acid-based inhibitor that is potent against class A carbapenemases, particularly KPC.
Figure 1: Simplified signaling pathway of ETX1317-mediated inhibition of β-lactamase, protecting cefpodoxime to enable bacterial cell wall synthesis inhibition.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of cefpodoxime-ETX1317 and comparator BL/BLI combinations against key Enterobacterales pathogens. Data is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in the specific isolates tested.
Table 1: Comparative MIC₅₀ and MIC₉₀ (µg/mL) Values against All Enterobacterales Isolates
| Organism Group | Drug Combination | MIC₅₀ | MIC₉₀ | Reference(s) |
| Enterobacterales | Cefpodoxime-ETX1317 | 0.06 | 0.5 | [5][6] |
| Ceftazidime-Avibactam | ≤1 | 1 | [2] | |
| Meropenem-Vaborbactam | 0.06 | 1 | [7] |
Table 2: Comparative MIC₅₀ and MIC₉₀ (µg/mL) Values against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Group | Drug Combination | MIC₅₀ | MIC₉₀ | Reference(s) |
| CRE | Cefpodoxime-ETX1317 | 0.25 | 2 | [4] |
| Ceftazidime-Avibactam | 1 | 4 | [7] | |
| Meropenem-Vaborbactam | 0.5 | 32 | [4] |
Table 3: Comparative MIC₉₀ (µg/mL) Values against Specific Enterobacterales Species
| Organism | Cefpodoxime-ETX1317 | Ceftazidime-Avibactam | Meropenem-Vaborbactam | Reference(s) |
| Escherichia coli | 0.13 | 0.5 | 0.5 | [1][8] |
| Klebsiella pneumoniae | 0.5 | 1 | 8 | [1][8] |
| Enterobacter cloacae | 1 | 1 | 2 | [2][4][7] |
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using the following standardized methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[3]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Drug Dilution: The β-lactam and β-lactamase inhibitor combinations are prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, the concentration of the β-lactamase inhibitor is often held constant while the β-lactam is serially diluted. For cefpodoxime-ETX1317, a fixed ratio of 1:2 is often used.[6]
-
Incubation: The microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 2: A generalized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
β-Lactamase Inhibition Assay
The inhibitory activity of β-lactamase inhibitors is commonly assessed using a chromogenic substrate such as nitrocefin.
-
Reagent Preparation: A stock solution of nitrocefin is prepared in dimethyl sulfoxide (DMSO) and then diluted to a working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Enzyme and Inhibitor Incubation: Purified β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., ETX1317, avibactam) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the nitrocefin substrate to the enzyme-inhibitor mixture.
-
Detection: The hydrolysis of nitrocefin by the β-lactamase results in a color change from yellow to red, which is monitored spectrophotometrically at a wavelength of approximately 486 nm. The rate of color change is inversely proportional to the inhibitory activity of the compound. The concentration of the inhibitor that reduces the rate of hydrolysis by 50% (IC₅₀) is then determined.
Conclusion
Cefpodoxime-ETX1317 demonstrates potent in vitro activity against a broad range of Enterobacterales, including many carbapenem-resistant isolates.[4][5] Its efficacy is comparable to or, in some instances, greater than other leading β-lactam/β-lactamase inhibitor combinations against specific pathogens.[4] The oral bioavailability of the cefpodoxime proxetil and ETX0282 combination offers a potential advantage for the treatment of infections that can be managed in an outpatient setting, thereby reducing the need for hospitalization and intravenous therapy. Continued surveillance and further clinical studies are essential to fully elucidate the clinical utility of cefpodoxime-ETX1317 in the management of infections caused by multidrug-resistant Enterobacterales. Researchers and drug development professionals should consider these findings in the context of the evolving landscape of antimicrobial resistance.
References
- 1. content.abcam.com [content.abcam.com]
- 2. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of cefpodoxime in comparison with other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
ETX1317 Sodium: A Paradigm Shift in β-Lactamase Inhibition, Outperforming Legacy Inhibitors
A new generation of β-lactamase inhibitor, ETX1317 sodium, demonstrates superior breadth and potency against a wide range of clinically challenging β-lactamases compared to older inhibitors such as clavulanic acid, sulbactam, and tazobactam. Developed as an oral formulation in combination with the cephalosporin cefpodoxime, ETX1317 offers a promising new therapeutic option for combating multidrug-resistant Gram-negative bacteria, particularly in the context of complicated urinary tract infections (cUTIs).
ETX1317 is a novel, non-β-lactam, diazabicyclooctane (DBO) inhibitor of serine β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics. Its mechanism of action involves the formation of a stable, covalent adduct with the β-lactamase enzyme, effectively inactivating it and restoring the efficacy of the partner β-lactam antibiotic. This guide provides a comprehensive comparison of this compound with older β-lactamase inhibitors, supported by preclinical data and detailed experimental methodologies.
In Vitro Inhibitory Potency: A Clear Advantage for ETX1317
Biochemical assays confirm the broad-spectrum inhibitory activity of ETX1317 against Ambler Class A, C, and D β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases that are not effectively inhibited by older agents.
| β-Lactamase | Inhibitor | IC50 (nM) |
| Class A | ||
| TEM-1 | ETX1317 | 16 |
| Clavulanic Acid | 60 | |
| Sulbactam | 3,800 | |
| Tazobactam | 40 | |
| CTX-M-15 | ETX1317 | 2 |
| Clavulanic Acid | 110 | |
| Tazobactam | 80 | |
| KPC-2 | ETX1317 | 8 |
| Clavulanic Acid | >100,000 | |
| Tazobactam | 6,600 | |
| Class C | ||
| AmpC (E. cloacae P99) | ETX1317 | 6 |
| Clavulanic Acid | >100,000 | |
| Sulbactam | >100,000 | |
| Tazobactam | >100,000 | |
| Class D | ||
| OXA-48 | ETX1317 | 40 |
| Clavulanic Acid | >100,000 | |
| Tazobactam | >100,000 | |
| Note: Data for older inhibitors are compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions. |
As the data indicates, ETX1317 exhibits significantly lower 50% inhibitory concentrations (IC50) against a wide array of β-lactamases compared to clavulanic acid, sulbactam, and tazobactam. Notably, ETX1317 demonstrates potent inhibition of Class C (AmpC) and Class D (OXA) enzymes, which are largely unaffected by the older inhibitors.
Restoring Antibiotic Efficacy: In Vitro Susceptibility Testing
The true measure of a β-lactamase inhibitor lies in its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria. In combination with cefpodoxime, ETX1317 demonstrates remarkable efficacy in reducing the Minimum Inhibitory Concentrations (MICs) for multidrug-resistant Enterobacterales.
A large study evaluating the combination of cefpodoxime with ETX1317 against 910 ESBL-enriched Enterobacteriaceae isolates showed a staggering >64-fold improvement in the MIC90, from >32 mg/L for cefpodoxime alone to 0.5 mg/L for the combination.[1] This highlights the potent ability of ETX1317 to overcome common resistance mechanisms in these clinical isolates.
| Organism (β-lactamase) | Cefpodoxime MIC (mg/L) | Cefpodoxime/ETX1317 (1:2) MIC (mg/L) | Piperacillin/Tazobactam (4mg/L) MIC (mg/L) |
| E. coli (CTX-M-15) | >64 | 0.25 | 16 |
| K. pneumoniae (KPC-2) | >64 | 0.5 | >64 |
| E. cloacae (AmpC) | >64 | 1 | >64 |
The combination of cefpodoxime-ETX1317 consistently demonstrates lower MIC values against ESBL-producing and carbapenem-resistant isolates compared to piperacillin-tazobactam, a commonly used β-lactam/β-lactamase inhibitor combination.[2]
In Vivo Efficacy: Validation in Animal Models of Infection
The superior in vitro activity of the cefpodoxime-ETX1317 combination translates to robust efficacy in preclinical animal models of infection. In a murine neutropenic thigh infection model, oral administration of the combination of ETX0282 (the prodrug of ETX1317) and cefpodoxime proxetil demonstrated significant bacterial reduction against strains expressing ESBLs and carbapenemases.[3]
While direct head-to-head in vivo comparative studies with older inhibitor combinations are limited in the public domain, the demonstrated efficacy of the oral cefpodoxime-ETX1317 combination against highly resistant pathogens for which older oral options are ineffective underscores its significant therapeutic potential.
Experimental Protocols
β-Lactamase Inhibition Assay (IC50 Determination)
The inhibitory activity of ETX1317 and comparator compounds against purified β-lactamase enzymes is determined using a spectrophotometric assay with the chromogenic β-lactam substrate nitrocefin.
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes and serial dilutions of the inhibitors are prepared in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by the addition of nitrocefin.
-
Measurement: The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the rate of hydrolysis by 50%, is determined by non-linear regression analysis of the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of cefpodoxime in combination with ETX1317 is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Preparation: Serial twofold dilutions of cefpodoxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). ETX1317 is added to each well at a fixed concentration or in a fixed ratio to cefpodoxime (e.g., 1:2 ratio of cefpodoxime to ETX1317).[2][3][4]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Murine Neutropenic Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.[3]
-
Infection: A standardized inoculum of the test bacterial strain is injected into the thigh muscles of the mice.[3]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with oral administration of the cefpodoxime proxetil/ETX0282 combination or comparator agents at various dosing regimens.[3]
-
Assessment of Efficacy: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media. The efficacy of the treatment is assessed by the reduction in bacterial load compared to untreated control animals.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of β-lactamase mediated resistance and its inhibition by ETX1317.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the murine neutropenic thigh infection model.
Conclusion
This compound represents a significant advancement in the field of β-lactamase inhibitors. Its broad spectrum of activity, particularly against Class C and D enzymes, and its superior potency compared to older inhibitors like clavulanic acid, sulbactam, and tazobactam, position it as a valuable new weapon in the fight against antibiotic resistance. The oral availability of the cefpodoxime-ETX1317 combination addresses a critical unmet need for effective oral therapies for infections caused by multidrug-resistant Gram-negative bacteria, potentially reducing hospitalizations and improving patient outcomes. Further clinical investigation is warranted to fully elucidate the clinical benefits of this promising new agent.
References
- 1. Comparative Study of the Effects of Ceftizoxime, Piperacillin, and Piperacillin-Tazobactam Concentrations on Antibacterial Activity and Selection of Antibiotic-Resistant Mutants of Enterobacter cloacae and Bacteroides fragilis In Vitro and In Vivo in Mixed-Infection Abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases | CiNii Research [cir.nii.ac.jp]
- 4. scienceopen.com [scienceopen.com]
Comparative Pharmacokinetics of ETX1317 Sodium and Avibactam: A Guide for Researchers
A detailed comparison of the pharmacokinetic profiles of the novel β-lactamase inhibitor ETX1317 sodium and the established drug avibactam is crucial for researchers and drug development professionals. This guide provides a comprehensive overview of their mechanisms of action, pharmacokinetic parameters, and the experimental methodologies used to obtain this data.
Mechanism of Action: A Shared Pathway
Both ETX1317 and avibactam are classified as diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitors. Their primary function is to protect β-lactam antibiotics from degradation by a wide range of serine β-lactamases produced by resistant bacteria. The general mechanism involves the formation of a covalent, but reversible, acyl-enzyme intermediate with the β-lactamase enzyme. This inactivation of the enzyme allows the partner β-lactam antibiotic to exert its antibacterial activity.
Figure 1: General signaling pathway for DBO β-lactamase inhibitors.
Pharmacokinetic Profiles: A Comparative Overview
A direct quantitative comparison of the human pharmacokinetics of this compound and avibactam is challenging due to the limited publicly available human data for ETX1317, which is currently in clinical development. The following tables summarize the available preclinical pharmacokinetic data for ETX1317 and the established human pharmacokinetic data for avibactam.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | T½ (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
| Rat | IV | 10 | - | - | - | 1.1 | 23.1 | 0.70 | - |
| PO (as ETX0282) | 10 | - | - | - | - | - | - | >90 | |
| Dog | IV | 10 | - | - | - | 1.3 | 5.7 | 0.38 | - |
| PO (as ETX0282) | 10 | - | - | - | - | - | - | >90 | |
| Monkey | IV | 10 | - | - | - | - | 5.7 | 0.31 | - |
Data sourced from preclinical studies. ETX0282 is the oral prodrug of ETX1317.
Table 2: Human Pharmacokinetic Parameters of Avibactam
| Population | Dose | Cmax (μg/mL) | AUC (μg·h/mL) | T½ (h) | Clearance (L/h) | Volume of Distribution (L) |
| Healthy Adults | 500 mg (2-h infusion) | ~12 | ~29 | ~2.7 | ~12 | ~22 |
| Critically Ill Patients | 2.5 g ceftazidime/0.5 g avibactam (2-h infusion) | 14.54 | 85.69 (AUC0-8) | 6.78 | 2.95 | 30.81 |
Data sourced from various clinical studies in human subjects.
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust bioanalytical methods and well-designed studies.
Bioanalytical Methods
The quantification of ETX1317 and avibactam in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Avibactam: A validated LC-MS/MS method for the simultaneous determination of avibactam and ceftazidime in human plasma has been described. The key steps include:
-
Sample Preparation: Protein precipitation with methanol followed by solid-phase extraction.
-
Chromatography: Reversed-phase liquid chromatography using a C18 column with a gradient elution.
-
Mass Spectrometry: Detection using a tandem mass spectrometer in electrospray ionization (ESI) mode, monitoring specific precursor and product ion transitions for avibactam and an internal standard.
ETX1317: While a specific, detailed protocol for ETX1317 in human plasma is not yet publicly available, preclinical studies have utilized LC-MS/MS for its quantification. A general workflow would involve:
-
Sample Preparation: Protein precipitation and/or solid-phase extraction to remove interfering substances from the plasma matrix.
-
Chromatography: Separation of ETX1317 from other plasma components using a suitable HPLC column and mobile phase.
-
Mass Spectrometry: Sensitive and selective detection using a tandem mass spectrometer, likely in ESI mode.
Figure 2: A generalized workflow for pharmacokinetic sample analysis.
In Vivo Pharmacokinetic Studies
Preclinical Studies (ETX1317):
-
Animal Models: Studies are conducted in various animal species, such as rats, dogs, and monkeys, to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dosing: The drug is administered intravenously (IV) to determine its intrinsic pharmacokinetic properties and orally (as the prodrug ETX0282) to assess bioavailability.
-
Sampling: Blood samples are collected at multiple time points after drug administration. Urine and feces may also be collected to study excretion pathways.
-
Analysis: Plasma and other biological samples are analyzed using a validated bioanalytical method to determine drug concentrations over time.
Human Clinical Trials (Avibactam and ETX1317):
-
Phase 1 Studies: These are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the drug.
-
Dosing: The drug is administered at various dose levels and infusion rates.
-
Sampling: Frequent blood and urine samples are collected over a defined period to characterize the drug's concentration-time profile.
-
Data Analysis: Non-compartmental or population pharmacokinetic (PopPK) modeling is used to calculate key parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.
Conclusion and Future Directions
Avibactam is an established β-lactamase inhibitor with a well-characterized pharmacokinetic profile in humans. ETX1317 is a promising new agent with potent in vitro activity and favorable preclinical pharmacokinetics, including high oral bioavailability as its prodrug, ETX0282.
A direct and comprehensive comparison of the human pharmacokinetics of ETX1317 and avibactam will only be possible upon the publication of data from ongoing and future clinical trials of ETX1317. Researchers eagerly await these results to fully understand the clinical potential and positioning of this novel β-lactamase inhibitor. The availability of a potent, orally bioavailable β-lactamase inhibitor like ETX1317 could represent a significant advancement in the treatment of infections caused by multidrug-resistant bacteria.
Assessing the Clinical Potential of ETX1317 Sodium: A Comparative Guide for Researchers
For drug development professionals and researchers at the forefront of combating antimicrobial resistance, this guide provides a detailed comparison of ETX1317 sodium, a novel β-lactamase inhibitor, against established market alternatives. Through an examination of its mechanism, in-vitro efficacy, and available clinical data, this document aims to objectively position ETX1317 within the current therapeutic landscape.
ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1][2] It is the active component of the orally bioavailable prodrug ETX0282, which is currently in clinical development in combination with the oral third-generation cephalosporin, cefpodoxime proxetil, for the treatment of complicated urinary tract infections (cUTIs) caused by multidrug-resistant Enterobacterales.[1][2][3] The development of an effective oral agent is critical to address the growing need for community-based treatment of infections that would otherwise require hospitalization for intravenous therapy.[1]
Mechanism of Action: A Reversible Covalent Inhibitor
ETX1317 functions as a reversible, covalent inhibitor of Ambler class A, C, and D serine β-lactamases.[4] The inhibitory action is achieved through the formation of a stable, covalent acyl-enzyme complex with the catalytic serine residue in the active site of the β-lactamase.[4] This acylation prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[4] Unlike some other inhibitors, ETX1317 is not a substrate for these enzymes, with a partition ratio of approximately one, indicating high inhibitory efficiency.[5] For most serine β-lactamases, this covalent bond is reversible, allowing the inhibitor to dissociate in its original, active form.[4] Notably, like other DBOs, ETX1317 is not active against class B metallo-β-lactamases, which utilize a zinc ion for catalysis.[3]
The following diagram illustrates the general mechanism of action for serine β-lactamase inhibitors like ETX1317.
Caption: General mechanism of serine β-lactamase inhibition by ETX1317.
Comparative In-Vitro Efficacy
ETX1317 demonstrates potent in-vitro activity against a wide range of clinically significant β-lactamases, often exceeding the potency of existing inhibitors like avibactam. The following tables summarize the available comparative data.
Table 1: Comparative Inhibition of Purified β-Lactamases (IC50 in μM)
| β-Lactamase | Class | ETX1317 | Avibactam |
| CTX-M-15 | A | 0.002 | 0.009 |
| SHV-5 | A | 0.036 | 0.23 |
| KPC-2 | A | 0.043 | 0.18 |
| TEM-1 | A | 0.003 | 6.9 |
| AmpC P99 | C | 0.024 | 0.12 |
| OXA-24/40 | D | 0.54 | 32 |
| OXA-48 | D | 0.077 | 0.88 |
Data sourced from a 2020 study published in ACS Infectious Diseases. IC50 values were determined after 60 minutes of incubation.[6]
Table 2: Comparative In-Vitro Activity Against Enterobacterales (MIC90 in μg/mL)
| Organism/Enzyme Profile | Cefpodoxime-ETX1317 (1:2) | Ceftazidime-Avibactam | Meropenem-Vaborbactam | Imipenem-Relebactam |
| ESBL-enriched Enterobacteriaceae | 0.5 | - | - | - |
| Carbapenem-Resistant Enterobacterales (CRE) | - | ≤8 | - | - |
| KPC-producing Enterobacterales | - | - | ≤2 | ≤2 |
| Carbapenem-nonsusceptible E. coli | - | - | - | 4 |
| Carbapenem-nonsusceptible K. pneumoniae | - | - | - | 4 |
Note: Direct head-to-head MIC90 data across the same panel of isolates is limited. The data presented is compiled from various sources and should be interpreted with caution. The cefpodoxime-ETX1317 data is against a collection of 910 ESBL-enriched Enterobacteriaceae isolates from UTIs.[7][8] Ceftazidime-avibactam susceptibility breakpoint for Enterobacteriaceae is ≤8 μg/mL.[9] Meropenem-vaborbactam has shown potent activity against KPC-producing isolates.[5] Imipenem-relebactam MIC90 data is against carbapenem-nonsusceptible isolates from Taiwan.[10]
Clinical Potential and Existing Alternatives
The combination of cefpodoxime proxetil and ETX0282 is being investigated as an oral therapy for complicated urinary tract infections (cUTIs).[5] This positions it as a potential step-down therapy or an initial oral treatment for less severe infections, a significant advantage over the currently available intravenous-only novel β-lactam/β-lactamase inhibitor combinations.
Table 3: Overview of ETX1317 and Key Competitors
| Feature | ETX1317 (with Cefpodoxime) | Avibactam (with Ceftazidime) | Vaborbactam (with Meropenem) | Relebactam (with Imipenem/Cilastatin) |
| Administration | Oral (Prodrug) | Intravenous | Intravenous | Intravenous |
| Inhibitor Class | Diazabicyclooctane (DBO) | Diazabicyclooctane (DBO) | Boronic Acid | Diazabicyclooctane (DBO) |
| β-Lactamase Spectrum | Classes A, C, D | Classes A, C, some D | Classes A, C | Classes A, C |
| Target Pathogens | Enterobacterales | Enterobacterales, P. aeruginosa | Carbapenem-Resistant Enterobacterales (CRE), primarily KPC-producers | CRE, P. aeruginosa |
| Indication (cUTI) | Investigational | Approved | Approved | Approved |
Clinical Efficacy of Existing Inhibitors in cUTI
-
Ceftazidime-Avibactam: Has demonstrated efficacy in treating cUTIs, including those caused by ceftazidime-resistant Gram-negative bacteria.[11]
-
Meropenem-Vaborbactam: In the TANGO I clinical trial for cUTI, meropenem-vaborbactam was found to be superior to piperacillin-tazobactam for overall success (a composite of clinical cure and microbial eradication).[5][6] The overall success rate was approximately 98% for meropenem-vaborbactam compared to 94% for piperacillin-tazobactam.[12]
-
Imipenem-Relebactam: A Phase II study in patients with complicated UTIs met its primary endpoint, and subsequent Phase III trials are ongoing.[13]
Experimental Protocols
β-Lactamase Inhibition Assay
The inhibitory activity of ETX1317 and comparator agents against purified β-lactamase enzymes is typically measured using a continuous absorbance assay. The turnover of a chromogenic substrate, such as nitrocefin, is monitored in the presence of varying concentrations of the inhibitor. The reaction progress curves are then fit to a second-order kinetic model to determine parameters like the half-maximal inhibitory concentration (IC50).[14]
The following diagram outlines the general workflow for determining β-lactamase inhibition.
Caption: Workflow for β-lactamase inhibition assay.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of β-lactam antibiotics in combination with β-lactamase inhibitors are determined using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. For combinations where the inhibitor also has intrinsic antibacterial activity, such as ETX1317, a fixed ratio of the β-lactam to the inhibitor (e.g., 1:2 for cefpodoxime-ETX1317) is often used to better reflect the contribution of both components.[2]
Conclusion
This compound, as part of an oral combination with cefpodoxime, presents a promising clinical potential, particularly in the management of complicated urinary tract infections caused by multidrug-resistant Enterobacterales. Its high in-vitro potency and broader spectrum of inhibition compared to avibactam are significant advantages. The key differentiating factor for the cefpodoxime-ETX1317 combination is its oral route of administration, which could offer a substantial benefit in the clinical setting by facilitating earlier hospital discharge and outpatient treatment. Further clinical trial data will be crucial to fully delineate its efficacy and safety profile relative to the established intravenous therapies.
References
- 1. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. ihma.com [ihma.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. drugtopics.com [drugtopics.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ETX1317 Sodium: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general laboratory safety principles and available information for structurally related compounds. A specific Safety Data Sheet (SDS) for ETX1317 sodium is not publicly available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions. A thorough risk assessment should be conducted by qualified personnel prior to handling and disposal.
Key Chemical Information for this compound
Understanding the basic chemical properties of this compound is the first step in determining appropriate handling and disposal methods.
| Property | Data |
| Chemical Name | sodium (2R)-2-(((2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate |
| Chemical Formula | C10H11FN3NaO5 |
| Molecular Weight | 295.20 g/mol |
| Chemical Class | Diazabicyclooctane (DBO) β-lactamase inhibitor |
| Key Structural Feature | Contains a fluoroacetate moiety |
| Known Hazards | While some information suggests it is shipped as a non-hazardous chemical, the presence of a fluoroacetate group warrants caution, as other compounds with this feature can exhibit toxicity. The specific toxicity profile of this compound is not detailed in available literature. |
| Solubility | It is likely soluble in aqueous solutions for experimental purposes. |
Recommended Personal Protective Equipment (PPE)
Given the absence of detailed toxicity data, a conservative approach to personal protection is advised. Handling of this compound should be performed in a well-ventilated area, ideally within a chemical fume hood.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn.
-
Skin and Body Protection: A standard laboratory coat is required to protect against accidental splashes.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound outside of a fume hood, a properly fitted N95 or higher-rated respirator is recommended.
Step-by-Step Disposal Procedures
The following general procedures should be adapted to your specific laboratory and institutional guidelines.
-
Consult Institutional EHS: Your facility's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions based on local regulations and their own risk assessments.
-
Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired this compound powder in a dedicated, sealed, and clearly labeled waste container. The label should include the full chemical name, quantity, and date.
-
All disposables contaminated with this compound, such as weighing papers, gloves, and pipette tips, should be placed in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated aqueous chemical waste container.
-
Avoid mixing with organic solvents unless explicitly permitted by your EHS department.
-
The liquid waste container must be accurately labeled with "Aqueous Waste containing this compound" and a complete list of all other constituents.
-
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces with a suitable laboratory cleaning agent.
-
Glassware that has been in contact with this compound should be rinsed with an appropriate solvent (e.g., water), with the rinsate collected as chemical waste, before proceeding with standard washing procedures.
-
-
Waste Storage:
-
Store all waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure all containers are securely sealed to prevent leakage.
-
-
Waste Collection:
-
Follow your institution's protocol for arranging the pickup of chemical waste by authorized personnel.
-
Logical Workflow for Disposal of a Novel Research Chemical
The decision-making process for disposing of a research chemical without a specific Safety Data Sheet can be visualized as follows:
Caption: Decision workflow for this compound disposal.
By adhering to these structured procedures and prioritizing safety and compliance, research professionals can responsibly manage the disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling ETX1317 sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of ETX1317 sodium, a novel broad-spectrum β-lactamase inhibitor. As a compound primarily for research use, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on available research data and safety information for structurally related compounds, such as those in the diazabicyclooctane (DBO) class.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is intended for laboratory research purposes only and should be handled by trained personnel familiar with standard laboratory safety procedures.[1] While specific hazard data is limited, it is prudent to treat this compound with a high degree of caution. Based on safety protocols for similar DBO compounds, the following PPE is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | Minimizes inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture. For long-term storage of solutions, -80°C is recommended based on experimental protocols.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled container for chemical waste. |
| Liquid Waste | Collect in a labeled, sealed container for chemical waste. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of as solid chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol and Data
ETX1317 is a diazabicyclooctane serine β-lactamase inhibitor.[2][3] It functions by inactivating β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics.[2][3] This restores the efficacy of co-administered antibiotics like cefpodoxime.[4]
Mechanism of Action: β-Lactamase Inhibition
Caption: this compound inhibits β-lactamase, protecting β-lactam antibiotics from degradation and allowing them to kill resistant bacteria.
In Vitro Efficacy: ETX1317 has demonstrated potent inhibition of a wide range of clinically important Ambler class A, C, and D serine β-lactamases.[1]
Table 3: Inhibitory Activity (IC50) of ETX1317 Against Various β-Lactamases
| Enzyme | Ambler Class | ETX1317 IC50 (µM) |
| CTX-M-15 | A | 0.002 |
| KPC-2 | A | 0.011 |
| SHV-5 | A | 0.005 |
| TEM-1 | A | 0.035 |
| P. aeruginosa AmpC | C | 0.005 |
| E. cloacae P99 AmpC | C | 0.005 |
| OXA-10 | D | 0.22 |
| OXA-23 | D | 0.22 |
| OXA-24/40 | D | 0.54 |
| OXA-48 | D | 0.024 |
| Data from a study measuring IC50 after 60 minutes of incubation.[1] |
Experimental Methodology: β-Lactamase Inhibition Assay
The inhibitory activity of ETX1317 is determined using a continuous absorbance assay with the chromogenic β-lactam substrate nitrocefin.
-
Preparation: Purified β-lactamase enzymes are diluted in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0). ETX1317 is prepared in a series of concentrations.
-
Incubation: The enzyme and inhibitor (ETX1317) are incubated together for a defined period (e.g., 60 minutes).
-
Substrate Addition: Nitrocefin is added to the enzyme-inhibitor mixture.
-
Measurement: The rate of nitrocefin hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (typically 486 nm) over time using a spectrophotometer.
-
Calculation: The IC50 value, the concentration of inhibitor required to reduce the rate of hydrolysis by 50%, is calculated from the dose-response curve.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult with your institution's safety officer for specific guidance and adhere to all established laboratory safety protocols.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. In Vitro Characterization of ETX1317, a Broad-Spectrum β-Lactamase Inhibitor That Restores and Enhances β-Lactam Activity against Multi-Drug-Resistant Enterobacteriales, Including Carbapenem-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. | BioWorld [bioworld.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
